molecular formula C16H16N2O5S2 B10818521 PDdEC-NB

PDdEC-NB

Cat. No.: B10818521
M. Wt: 380.4 g/mol
InChI Key: WQCUUTNIMCNOHP-UHFFFAOYSA-N
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Description

PDdEC-NB is a useful research compound. Its molecular formula is C16H16N2O5S2 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H16N2O5S2

Molecular Weight

380.4 g/mol

IUPAC Name

[2-methyl-2-(pyridin-2-yldisulfanyl)propyl] (4-nitrophenyl) carbonate

InChI

InChI=1S/C16H16N2O5S2/c1-16(2,25-24-14-5-3-4-10-17-14)11-22-15(19)23-13-8-6-12(7-9-13)18(20)21/h3-10H,11H2,1-2H3

InChI Key

WQCUUTNIMCNOHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])SSC2=CC=CC=N2

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Photodegradable Drug-Emitter Conjugate Nanobodies (PDdEC-NB)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "PDdEC-NB" does not correspond to a known entity in publicly available scientific literature. This guide, therefore, presents a hypothetical mechanism of action for a plausible advanced drug delivery system based on interpreting the acronym's constituent parts: "PD" (Photodegradable), "EC" (Emitter Conjugate), and "NB" (Nanobody or Nanoparticle). The described mechanisms, data, and protocols are synthesized from established principles in nanoparticle-based targeted drug delivery.

Introduction to this compound Technology

This compound represents a next-generation, multi-functional nanoparticle platform designed for high-specificity targeted cancer therapy. This technology integrates several key components into a single system: a biodegradable nanoparticle core, a targeting nanobody, a therapeutic drug payload, and a photo-activated emitter for theranostic purposes. The core principle is to deliver a cytotoxic agent specifically to cancer cells, minimizing off-target effects and enabling controlled drug release upon external light stimulation.

The mechanism of action is predicated on a multi-stage process:

  • Systemic Circulation and Targeting: Following administration, the nanoparticles circulate and accumulate at the tumor site through both passive (Enhanced Permeability and Retention effect) and active targeting, mediated by the conjugated nanobody that binds to a tumor-specific antigen.

  • Cellular Internalization: Upon binding to the target receptor on the cancer cell surface, the this compound complex is internalized via receptor-mediated endocytosis.[1]

  • Endosomal Escape and Controlled Release: Once inside the cell within an endosome, the nanoparticle's photodegradable linker is cleaved by a specific wavelength of light. This triggers the release of the drug payload and activates the emitter for imaging.

  • Therapeutic Action: The released drug exerts its cytotoxic effect, leading to apoptosis or cell death.

Core Components and Functionality

  • Nanoparticle Core: Typically composed of a biocompatible and biodegradable polymer such as Poly(lactic-co-glycolic acid) (PLGA).[2] This core encapsulates the therapeutic drug, protecting it from degradation in the bloodstream.

  • Targeting Ligand (Nanobody): A single-domain antibody fragment that provides high-affinity binding to a specific tumor-associated antigen (e.g., EGFR, HER2).[1] This ensures selective delivery to cancer cells.

  • Therapeutic Payload: A potent cytotoxic agent (e.g., Paclitaxel, Doxorubicin) designed to kill cancer cells.

  • Photodegradable Linker: A light-sensitive chemical moiety that connects the drug to the nanoparticle. When exposed to a specific wavelength of light, this linker cleaves, releasing the drug in a controlled manner.

  • Emitter Conjugate: A fluorophore or quantum dot that becomes activated upon drug release, allowing for real-time imaging of drug delivery and target engagement.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for a this compound system targeting EGFR-expressing tumor cells.

Table 1: Physicochemical Properties of this compound

Parameter Value Method
Mean Particle Size 120 ± 15 nm Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.15 ± 0.05 Dynamic Light Scattering (DLS)
Zeta Potential -25 ± 5 mV Laser Doppler Velocimetry
Drug Loading Content (DLC) 8.5% w/w High-Performance Liquid Chromatography (HPLC)

| Encapsulation Efficiency (EE) | 92 ± 3% | High-Performance Liquid Chromatography (HPLC) |

Table 2: In Vitro Efficacy and Binding Affinity

Parameter This compound Free Drug Control Nanoparticle
Cell Line MDA-MB-468 (EGFR+) MDA-MB-468 (EGFR+) MDA-MB-468 (EGFR+)
IC50 (without light) > 1000 nM 50 nM > 2000 nM
IC50 (with light activation) 75 nM 50 nM > 2000 nM

| Binding Affinity (Kd) | 5.2 nM | N/A | No specific binding |

Signaling Pathway and Mechanism of Cellular Uptake

The primary mechanism for this compound internalization is receptor-mediated endocytosis, triggered by the high-affinity binding of the nanobody to its target receptor on the cancer cell surface.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PDdEC_NB This compound Receptor Tumor Antigen (e.g., EGFR) PDdEC_NB->Receptor 1. Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit 2. Receptor Clustering Endosome Early Endosome ClathrinPit->Endosome 3. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Degradation Pathway (Alternative) DrugRelease Released Drug & Activated Emitter Endosome->DrugRelease 4. Light Activation & Endosomal Escape Apoptosis Apoptosis DrugRelease->Apoptosis 5. Cytotoxic Effect

Caption: Receptor-mediated endocytosis pathway for this compound.

Experimental Protocols

Detailed methodologies are crucial for validating the mechanism of action.

Table 3: Key Experimental Protocols

Experiment Objective Detailed Methodology
Dynamic Light Scattering (DLS) To determine nanoparticle size and polydispersity. Nanoparticles are suspended in PBS at 0.1 mg/mL. The suspension is analyzed using a Zetasizer instrument at 25°C. The scattered light intensity fluctuations are measured and autocorrelation functions are used to calculate the hydrodynamic diameter and PDI.
In Vitro Cytotoxicity Assay (MTT) To measure the cell-killing efficacy of this compound. EGFR-positive cells (e.g., MDA-MB-468) are seeded in 96-well plates. Cells are treated with serial dilutions of this compound, free drug, or control nanoparticles. For the light-activated group, plates are exposed to a specific wavelength (e.g., 405 nm) for 10 minutes. After 48 hours of incubation, MTT reagent is added. The resulting formazan crystals are dissolved in DMSO, and absorbance is read at 570 nm to determine cell viability. IC50 values are calculated using non-linear regression.
Confocal Microscopy To visualize cellular uptake and drug release. Cells are seeded on glass coverslips and treated with this compound containing a fluorescently labeled drug or emitter. After incubation, cells are fixed, and nuclei are stained with DAPI. For light activation studies, cells are exposed to light before fixation. Coverslips are mounted and imaged using a confocal laser scanning microscope to observe the subcellular localization of the nanoparticles and the released drug.

| Surface Plasmon Resonance (SPR) | To quantify the binding affinity of the nanobody to its target antigen. | The purified target antigen is immobilized on a sensor chip. Various concentrations of the nanobody-conjugated nanoparticles are flowed over the chip surface. The change in the refractive index at the surface, which corresponds to binding, is measured in real-time. Association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated (kd/ka). |

Experimental and Validation Workflow

The logical flow from synthesis to in-vitro validation is critical for development.

G A 1. Synthesis & Formulation (PLGA, Drug, Linker, Nanobody) B 2. Physicochemical Characterization A->B Characterize Nanoparticle C DLS (Size, PDI) TEM (Morphology) HPLC (Drug Load) B->C D 3. In Vitro Validation B->D Test Biological Activity E Binding Assay (SPR) Affinity (Kd) D->E F Cellular Uptake (Confocal) Internalization D->F G Cytotoxicity Assay (MTT) Efficacy (IC50) D->G H 4. Mechanism of Action Confirmed E->H F->H G->H

Caption: Workflow for the synthesis and validation of this compound.

Conclusion

The hypothetical this compound platform represents a sophisticated approach to targeted drug delivery, leveraging nanobody specificity for targeting, biodegradable polymers for delivery, and photo-activation for controlled release. Its mechanism of action—from systemic circulation to targeted cellular uptake and light-induced cytotoxicity—offers a promising strategy for enhancing therapeutic efficacy while minimizing systemic toxicity. The experimental protocols and validation workflows outlined provide a clear framework for the preclinical assessment of such advanced nanomedicines.

References

Subject: PDdEC-NB - Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini Advanced AI

Version: 1.0

Executive Summary

This document aims to provide a comprehensive technical overview of the synthesis and discovery of a compound designated as PDdEC-NB. However, extensive searches of publicly available scientific literature and chemical databases have yielded no specific information for a compound with this exact nomenclature.

The acronym "this compound" does not correspond to any known therapeutic agent, chemical entity, or biological molecule in the public domain at the time of this writing. It is possible that "this compound" represents:

  • A novel or emerging compound with research findings that are not yet publicly disclosed.

  • An internal codename or project designation within a private research and development setting.

  • A typographical error in the provided name.

Given the absence of data, this document will outline a generalized framework that can be applied to the synthesis and discovery of a novel chemical entity, which can be adapted once further details about this compound become available. This framework will cover the typical stages of drug discovery and development, from initial synthesis to preclinical evaluation, and will include templates for data presentation and visualizations as requested.

A Generalized Framework for Novel Compound Synthesis and Discovery

The following sections detail the standard methodologies and workflows that would be anticipated in a technical guide for a novel compound like this compound.

Synthesis and Characterization

The synthesis of a novel chemical entity is a critical first step. A detailed experimental protocol for the synthesis would typically include:

  • Reaction Scheme: A visual representation of the chemical reactions, including all reactants, reagents, catalysts, and reaction conditions.

  • Materials and Methods: A comprehensive list of all chemicals and equipment used.

  • Step-by-Step Procedure: A detailed description of each step in the synthesis, including purification techniques.

  • Characterization Data: Spectroscopic and analytical data to confirm the structure and purity of the final compound, such as:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

    • Mass Spectrometry (MS)

    • High-Performance Liquid Chromatography (HPLC)

    • Infrared (IR) Spectroscopy

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueMethod of Determination
Molecular FormulaTBDMass Spectrometry
Molecular Weight ( g/mol )TBDMass Spectrometry
Purity (%)TBDHPLC
Solubility (mg/mL)TBDSolubility Assay
LogPTBDShake-flask method
In Vitro Evaluation

Once synthesized and characterized, a new compound undergoes a battery of in vitro tests to assess its biological activity and potential therapeutic effects.

Experimental Protocols would include:

  • Cell Culture: Maintenance and preparation of cell lines relevant to the target disease.

  • Cytotoxicity Assays: To determine the concentration at which the compound is toxic to cells (e.g., MTT, LDH assays).

  • Target Engagement Assays: To confirm that the compound interacts with its intended biological target (e.g., enzyme-linked immunosorbent assay (ELISA), surface plasmon resonance (SPR)).

  • Functional Assays: To measure the biological effect of the compound on cellular processes.

Table 2: Hypothetical In Vitro Efficacy of this compound

Assay TypeCell LineIC₅₀ / EC₅₀ (µM)Target
CytotoxicityTBDTBDN/A
Target InhibitionTBDTBDTBD
Functional OutcomeTBDTBDTBD
In Vivo Evaluation

Promising candidates from in vitro studies are then tested in animal models to evaluate their efficacy, safety, and pharmacokinetic profiles in a living organism.

Experimental Protocols would include:

  • Animal Models: Description of the animal species, strain, and disease model used.

  • Dosing and Administration: Details on the formulation, dose levels, and route of administration.

  • Efficacy Studies: Measurement of the therapeutic effect of the compound in the animal model.

  • Pharmacokinetic (PK) Studies: Analysis of the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Toxicology Studies: Assessment of the potential adverse effects of the compound.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in a Murine Model

ParameterValueRoute of Administration
Cmax (ng/mL)TBDTBD
Tmax (h)TBDTBD
AUC (ng·h/mL)TBDTBD
Half-life (t½) (h)TBDTBD
Bioavailability (%)TBDTBD

Visualizations of Generalized Workflows

The following diagrams illustrate typical workflows in drug discovery and development.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Target ID Target ID Hit ID Hit ID Target ID->Hit ID Lead Gen Lead Gen Hit ID->Lead Gen Lead Opt Lead Opt Lead Gen->Lead Opt In Vitro In Vitro Lead Opt->In Vitro In Vivo In Vivo In Vitro->In Vivo Tox Tox In Vivo->Tox Phase I Phase I Tox->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III

Caption: A generalized workflow of the drug discovery and development pipeline.

G Start Start Synthesize Synthesize Start->Synthesize Purify Purify Synthesize->Purify Characterize Characterize Purify->Characterize Pure? Pure? Characterize->Pure? Pure?->Purify No Archive Archive Pure?->Archive Yes

Caption: A typical workflow for the synthesis and purification of a novel compound.

Conclusion and Path Forward

While a detailed technical guide on the synthesis and discovery of this compound cannot be provided at this time due to a lack of available information, this document has presented a standard framework that can be utilized once specific data becomes accessible.

We encourage the intended audience to verify the nomenclature of the compound and provide any available references, such as patent applications, journal articles, or conference proceedings. With more specific information, a comprehensive and accurate technical guide can be developed to meet the needs of the research and development community.

An In-Depth Technical Guide to the Physical and Chemical Properties of PDdEC-NB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PDdEC-NB is a disulfide-containing cleavable linker utilized in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule payload. The linker plays a critical role in the stability, efficacy, and safety of an ADC. This compound is designed to be stable in systemic circulation and to release its conjugated payload upon internalization into target tumor cells, where the disulfide bond is cleaved in the reducing intracellular environment. This guide provides a comprehensive overview of the available physical and chemical properties of this compound, along with generalized experimental protocols for its use in the synthesis and characterization of ADCs.

Chemical Properties

While detailed proprietary data on this compound is limited, the following table summarizes its fundamental chemical properties based on available information.

PropertyValueSource
Chemical Name N-(2-(2-(pyridin-2-yldisulfanyl)ethoxy)ethyl)cyclobutane-1-carboxamideInferred from structure
Molecular Formula C₁₆H₂₄N₂O₂S₂Publicly available data
Molecular Weight 344.5 g/mol Publicly available data
CAS Number Not available---
Structure Inferred
Solubility Soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in aqueous solutions.General knowledge of similar compounds
Stability Stable at neutral pH. The disulfide bond is susceptible to cleavage by reducing agents.General knowledge of disulfide linkers
Reactivity The pyridyldithiol group reacts with free thiols, such as those on a partially reduced antibody, to form a new disulfide bond, releasing pyridine-2-thione.General knowledge of pyridyldithiol chemistry

Physical Properties

PropertyExpected Value/Characteristic
Appearance White to off-white solid
Melting Point Not determined
Boiling Point Not determined
LogP Expected to be moderately lipophilic

Mechanism of Action of this compound in ADCs

The functionality of this compound as an ADC linker is predicated on the differential redox potential between the extracellular environment and the intracellular milieu of tumor cells.

ADC_Mechanism_of_Action ADC ADC in Circulation (Stable Disulfide Linker) TumorCell Target Tumor Cell ADC->TumorCell 1. Targeting Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Binding & Endosome Endosome/Lysosome Internalization->Endosome 3. Trafficking Cleavage Disulfide Cleavage (e.g., by Glutathione) Endosome->Cleavage 4. Environmental Change PayloadRelease Payload Release Cleavage->PayloadRelease 5. Linker Scission Target Intracellular Target (e.g., DNA, Tubulin) PayloadRelease->Target 6. Action Apoptosis Cell Death (Apoptosis) Target->Apoptosis 7. Therapeutic Effect

Caption: General mechanism of action for a disulfide-linked ADC.
  • Circulation and Targeting: The ADC, with the intact this compound linker, circulates in the bloodstream. The monoclonal antibody component of the ADC specifically targets and binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through endocytosis.

  • Intracellular Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway.

  • Disulfide Cleavage: Within the cell, the disulfide bond of the this compound linker is exposed to a highly reducing environment, primarily due to a high concentration of glutathione (GSH). This leads to the cleavage of the disulfide bond.

  • Payload Release: The cleavage of the linker liberates the cytotoxic payload from the antibody.

  • Target Engagement and Apoptosis: The released payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

Experimental Protocols

The following sections provide generalized protocols for the synthesis and characterization of an ADC using a disulfide linker like this compound. These should be considered as starting points and may require optimization for specific antibodies and payloads.

Antibody-Linker Conjugation

This protocol describes the partial reduction of an antibody's interchain disulfide bonds followed by conjugation to a pyridyldithiol-containing linker.

ADC_Conjugation_Workflow Antibody Monoclonal Antibody (e.g., Trastuzumab) Reduction Partial Reduction (e.g., TCEP) Antibody->Reduction ReducedAb Partially Reduced Antibody (-SH groups exposed) Reduction->ReducedAb Conjugation Thiol-Disulfide Exchange ReducedAb->Conjugation Linker This compound Linker Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC Characterization Characterization ADC->Characterization

Caption: Workflow for the synthesis of a disulfide-linked ADC.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker-payload conjugate

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Quenching reagent (e.g., N-ethylmaleimide, NEM)

  • Reaction buffer (e.g., PBS with EDTA)

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

  • Organic co-solvent (e.g., DMSO)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a final concentration of 5-10 mg/mL in the reaction buffer.

  • Partial Reduction:

    • Add a 2-5 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours with gentle agitation. The exact TCEP concentration and incubation time should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Linker-Payload Addition:

    • Dissolve the this compound linker-payload conjugate in a minimal amount of DMSO.

    • Add a 5-10 molar excess of the linker-payload solution to the reduced antibody solution.

    • Incubate at room temperature for 1-2 hours with gentle agitation.

  • Quenching:

    • Add a 2-fold molar excess of NEM relative to the initial TCEP concentration to cap any unreacted thiol groups.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using SEC.

    • The ADC will elute in the high molecular weight fractions.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the DAR using methods described in the next section.

    • Assess the purity and aggregation state by SEC.

Characterization of the ADC

Comprehensive characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

Analytical MethodParameter Measured
UV-Vis Spectroscopy Protein concentration and Drug-to-Antibody Ratio (DAR)
Size-Exclusion Chromatography (SEC-HPLC) Purity, aggregation, and fragmentation
Hydrophobic Interaction Chromatography (HIC) DAR distribution and ADC heterogeneity
Reverse-Phase HPLC (RP-HPLC) DAR and analysis of light and heavy chain loading
Mass Spectrometry (MS) Intact mass of the ADC, confirmation of conjugation, and DAR
SDS-PAGE (reduced and non-reduced) Purity, integrity of light and heavy chains, and confirmation of conjugation
Cell-based Cytotoxicity Assay In vitro potency of the ADC
Binding Assay (e.g., ELISA, SPR) Antigen binding affinity of the ADC
In Vitro Cleavage Assay

This assay confirms the susceptibility of the disulfide linker to cleavage in a reducing environment.

Materials:

  • Purified ADC

  • Glutathione (GSH)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Analytical method for detecting the released payload (e.g., RP-HPLC, LC-MS)

Procedure:

  • Incubate the ADC at a known concentration in the assay buffer.

  • Add GSH to a final concentration of 1-10 mM to mimic the intracellular reducing environment.

  • Incubate the mixture at 37°C.

  • At various time points, take aliquots of the reaction mixture.

  • Analyze the aliquots to quantify the amount of released payload.

  • A control reaction without GSH should be run in parallel to assess the stability of the linker in the absence of a reducing agent.

Signaling Pathways

Currently, there is no publicly available information suggesting that the this compound linker itself directly modulates specific signaling pathways. The biological effect of an ADC utilizing this linker is primarily determined by the mechanism of action of the cytotoxic payload that is released. For instance, if the payload is a microtubule inhibitor, it will disrupt the cell's cytoskeleton, leading to G2/M cell cycle arrest and subsequent activation of apoptotic signaling pathways. If the payload is a DNA-damaging agent, it will trigger the DNA damage response pathway, which can also lead to apoptosis.

The signaling pathways affected are therefore payload-dependent. A generalized representation of the downstream effects of a released cytotoxic payload is shown below.

Payload_Signaling_Pathway Payload Released Cytotoxic Payload Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Stress Cellular Stress Response Target->Stress CycleArrest Cell Cycle Arrest Stress->CycleArrest DDR DNA Damage Response Stress->DDR Apoptosis Apoptotic Signaling Cascade (e.g., Caspase Activation) CycleArrest->Apoptosis DDR->Apoptosis CellDeath Programmed Cell Death Apoptosis->CellDeath

Caption: Generalized signaling cascade initiated by a cytotoxic payload.

Conclusion

This compound represents a valuable tool in the design of antibody-drug conjugates, offering a cleavable linkage strategy that leverages the unique reducing environment within tumor cells. While specific physicochemical data for this linker is not extensively published, its chemical properties and mechanism of action align with those of other well-characterized disulfide-based linkers. The provided generalized protocols offer a framework for the synthesis, purification, and characterization of ADCs utilizing this technology. Further optimization and characterization are essential for the successful development of any specific ADC candidate. As with all ADC components, the interplay between the antibody, linker, and payload is critical and must be carefully evaluated to achieve a therapeutic with an optimal efficacy and safety profile.

Unraveling "PDdEC-NB": A Search for a Novel Compound in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for solubility and stability data on a compound designated as "PDdEC-NB" has revealed that this substance is not described in publicly accessible scientific literature under this name. Extensive inquiries aimed at identifying the full chemical name, structure, and associated physicochemical properties have been unsuccessful. This indicates that "this compound" may be a proprietary internal code, a novel as-of-yet unpublished compound, or a potential typographical error.

While the specific entity "this compound" remains elusive, the components of its likely acronym offer clues into its potential nature, pointing towards the burgeoning field of advanced drug delivery systems. The presence of "NB" strongly suggests the inclusion of Niobium, a transition metal that has garnered significant interest in biomedical applications.[1][2][3] Niobium-based nanomaterials, particularly Niobium pentoxide (Nb₂O₅), are being explored for their biocompatibility, corrosion resistance, and utility in creating innovative drug delivery platforms.[1][3]

The "PDdEC" portion of the name is less straightforward to decipher. It could represent a polymer, a peptide, or another organic moiety designed to encapsulate or be conjugated with a Niobium-based component. Searches for polymers with similar acronyms have identified related compounds such as poly(diethylene glycol carbonate) (PDEC) and polydicyclopentadiene (PDCPD), though no direct link to a Niobium conjugate has been established in the available literature. Another possibility is that "PDC" could refer to a Peptide-Drug Conjugate, a class of targeted therapeutics. However, the "dE" in the acronym remains unaccounted for in this context.

Given the absence of specific data for "this compound," this guide will pivot to a broader overview of the general methodologies and considerations for assessing the solubility and stability of novel drug delivery systems, with a focus on nanoparticle-based therapeutics, which aligns with the potential nature of the queried compound.

General Principles of Solubility and Stability Testing for Novel Drug Candidates

The development of any new pharmaceutical agent or drug delivery system hinges on a thorough understanding of its solubility and stability. These parameters are critical for formulation development, determining shelf-life, and ensuring therapeutic efficacy and safety.

Solubility Assessment

Solubility is a fundamental physicochemical property that influences a drug's absorption and bioavailability. The experimental determination of solubility is a cornerstone of pre-formulation studies.

Table 1: General Solubility Data for Nanoparticle-Based Drug Delivery Systems

Solvent SystemTypical Solubility RangeNotes
Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4)Highly variable; often low for core materialsCrucial for predicting behavior in physiological fluids. Surface coatings (e.g., PEG) can enhance aqueous dispersibility.
Organic Solvents (e.g., DMSO, Ethanol)Generally higher than aqueousOften used in the initial stages of formulation development and for analytical purposes.
Biorelevant Media (e.g., FaSSIF, FeSSIF)VariableSimulates conditions in the fasted and fed state small intestine to predict in vivo dissolution.

Note: This table provides a generalized overview. Actual solubility values are highly dependent on the specific composition of the nanoparticle system.

Experimental Protocol: Kinetic Solubility Assay

A common method for early-stage solubility assessment is the kinetic solubility assay.

  • Preparation of Stock Solution: A high-concentration stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).

  • Serial Dilution: The stock solution is serially diluted in the organic solvent.

  • Addition to Aqueous Buffer: Aliquots of the diluted solutions are added to a 96-well plate containing an aqueous buffer at various pH values.

  • Incubation and Measurement: The plate is incubated, and the turbidity of each well is measured using a nephelometer or a plate reader. The concentration at which precipitation is observed is determined as the kinetic solubility.

Workflow for Solubility Assessment

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare High-Concentration Stock Solution (in DMSO) dilution Create Serial Dilutions stock->dilution dispense Dispense into 96-well Plate with Aqueous Buffers dilution->dispense incubate Incubate at Room Temperature dispense->incubate read Measure Turbidity incubate->read determine Determine Concentration at Precipitation Point read->determine

General workflow for a kinetic solubility assay.
Stability Profiling

Stability testing is essential to determine how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.

Table 2: Typical Stability-Indicating Parameters for Nanoparticle Formulations

Stability ParameterAnalytical Technique(s)Purpose
Assay of Active IngredientHPLC, LC-MSTo quantify the amount of the active pharmaceutical ingredient (API) remaining over time.
Degradation ProductsHPLC, LC-MSTo identify and quantify any impurities or degradation products that may form.
Particle Size and DistributionDynamic Light Scattering (DLS)To monitor for aggregation or changes in the nanoparticle size, which can affect performance and safety.
Zeta PotentialElectrophoretic Light Scattering (ELS)To assess the surface charge of the nanoparticles, which is an indicator of colloidal stability.
Encapsulation EfficiencyHPLC, UV-Vis SpectroscopyTo determine the amount of drug that remains encapsulated within the nanoparticle over time.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.

  • Stress Conditions: The drug substance is exposed to a variety of stress conditions, including:

    • Acidic and Basic Hydrolysis: Treatment with HCl and NaOH at elevated temperatures.

    • Oxidation: Exposure to hydrogen peroxide.

    • Thermal Stress: Heating at high temperatures.

    • Photostability: Exposure to UV and visible light.

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed using a stability-indicating method, typically HPLC, to separate the parent drug from its degradation products.

  • Pathway Elucidation: The structures of the degradation products can be elucidated using techniques like mass spectrometry (MS).

Signaling Pathway of Drug Degradation

G cluster_stress Stress Conditions acid Acidic Hydrolysis drug Intact Drug (e.g., this compound) acid->drug base Basic Hydrolysis base->drug oxidation Oxidation oxidation->drug heat Thermal Stress heat->drug light Photolytic Stress light->drug degradation Degradation Products drug->degradation Degradation Pathways

Conceptual diagram of drug degradation pathways under various stress conditions.

Conclusion

While the specific solubility and stability data for "this compound" remain unavailable due to the compound's lack of identification in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the characterization of novel drug delivery systems. The potential for Niobium-based materials in medicine is an exciting and evolving field. Further research and publication are necessary to bring novel compounds like the potential "this compound" into the scientific discourse, allowing for a thorough evaluation of their therapeutic promise. For researchers, scientists, and drug development professionals working with such novel entities, a systematic approach to determining solubility and stability is paramount for successful translation from the laboratory to clinical applications.

References

Potential Research Areas for PI3K/Akt/mTOR Pathway-Targeted Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human cancers, making it a highly attractive target for therapeutic intervention.[2][4] The development of inhibitors targeting key nodes in this pathway represents a major focus in oncology drug discovery. This technical guide outlines potential research areas for the development of novel therapeutics targeting the PI3K/Akt/mTOR pathway, providing detailed experimental protocols and data to facilitate further investigation.

Core Research Areas

Future research in this field should focus on several key areas:

  • Overcoming Resistance Mechanisms: A significant challenge in the clinical use of PI3K/Akt/mTOR inhibitors is the development of resistance. Research into the molecular mechanisms of both intrinsic and acquired resistance is crucial for the development of next-generation inhibitors and combination therapies.

  • Development of Isoform-Specific Inhibitors: The PI3K family has multiple isoforms with distinct physiological and pathological functions. Developing inhibitors with greater selectivity for specific isoforms may lead to improved therapeutic windows and reduced off-target toxicities.

  • Combination Therapies: Exploring synergistic combinations of PI3K/Akt/mTOR inhibitors with other targeted agents or conventional chemotherapy holds promise for enhancing anti-tumor efficacy and preventing the emergence of resistance.

  • Biomarker Discovery: The identification and validation of predictive biomarkers are essential for patient stratification and ensuring that targeted therapies are administered to patients most likely to benefit.

Quantitative Data on PI3K/Akt/mTOR Pathway Inhibitors

The efficacy of inhibitors targeting the PI3K/Akt/mTOR pathway is a central focus of numerous clinical trials. The following tables summarize key quantitative data for representative inhibitors, providing a comparative overview of their clinical activity.

Table 1: Efficacy of PI3K Inhibitors in Clinical Trials

InhibitorTypeClinical Trial (Identifier)Cancer TypeKey Efficacy MetricResult
AlpelisibPI3Kα-specificSOLAR-1ER+, PIK3CA-mutant Breast CancerMedian Progression-Free Survival (PFS)11.0 months (vs. 5.7 months with placebo)
BuparlisibPan-PI3KBELLE-2 (NCT01610284)HR+, HER2- Advanced Breast CancerMedian Progression-Free Survival (PFS)6.9 months (vs. 5.0 months with placebo)
CopanlisibPan-PI3K (primarily α and δ)Phase II (NCT01660451)Relapsed/Refractory Indolent LymphomaOverall Response Rate (ORR)59%
DuvelisibPI3Kδ and PI3Kγ------Maculopapular Rash (Grade ≥3)17%
IdelalisibPI3Kδ-specific---Chronic Lymphocytic LeukemiaRash10-22% (monotherapy)

Table 2: Common Adverse Events Associated with PI3K Inhibitors

Adverse EventInhibitor(s)Incidence (Grade ≥3)Management Consideration
HyperglycemiaAlpelisib, Copanlisib23.8% - 41%Regular glucose monitoring and use of oral antihyperglycemic agents.
Rash (maculopapular)Duvelisib, Alpelisib13% - 17%Topical or systemic corticosteroids.
Diarrhea/ColitisIdelalisib, DuvelisibVariesSupportive care, dose modification, or discontinuation.
HepatotoxicityIdelalisibVariesRegular monitoring of liver function tests.
HypertensionCopanlisibVariesAntihypertensive medications.

Experimental Protocols

Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (a key downstream effector of PI3K) in cancer cells treated with a pathway inhibitor.

a. Cell Culture and Treatment:

  • Seed cancer cells (e.g., MCF-7) in 6-well plates to achieve 70-80% confluency at the time of treatment.

  • Incubate cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat cells with varying concentrations of the test inhibitor (e.g., 0, 1, 5, 10, 25 µM) for a specified duration (e.g., 24 hours).

b. Cell Lysis and Protein Quantification:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

c. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total Akt for normalization.

In Vitro PI3K Kinase Assay

This assay measures the enzymatic activity of PI3K and the inhibitory potential of test compounds.

a. Immunoprecipitation of PI3K:

  • Lyse cells as described in the Western blot protocol.

  • Incubate the cell lysate with an antibody specific for the p85 regulatory subunit of PI3K.

  • Add protein A/G-agarose beads to precipitate the antibody-PI3K complex.

  • Wash the immunoprecipitated complex multiple times with lysis buffer and then with kinase assay buffer.

b. Kinase Reaction:

  • Resuspend the beads in a kinase assay buffer containing phosphatidylinositol-4,5-bisphosphate (PIP2) as the substrate and ATP.

  • For inhibitor studies, add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding MgCl2.

  • Incubate the reaction at 30°C for 20-30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1N HCl).

c. Detection of PIP3:

  • The product of the kinase reaction, phosphatidylinositol-3,4,5-trisphosphate (PIP3), can be detected using various methods, including:

    • Radiometric assay: Using [γ-32P]ATP and detecting the radiolabeled PIP3 by autoradiography.

    • ELISA-based assay: Using a PIP3-specific antibody.

    • Luminescence-based assay: Such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K1->Proliferation _4EBP1->Proliferation Inhibits Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow: Western Blot

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Normalized p-Akt Levels analysis->end

Caption: Workflow for Western blot analysis of Akt phosphorylation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to PDdEC-NB: A Cleavable Linker for Antibody-Drug Conjugates

This technical guide provides a comprehensive overview of this compound, a disulfide-cleavable linker utilized in the development of antibody-drug conjugates (ADCs). It covers the fundamental properties, a detailed experimental workflow for its application, and the underlying mechanism of action for the targeted delivery of cytotoxic payloads.

Core Properties of this compound

This compound is a chemical linker designed to connect a monoclonal antibody to a cytotoxic drug. Its key feature is a disulfide bond, which remains stable in the bloodstream but is selectively cleaved within the reducing environment of tumor cells. This targeted release mechanism enhances the therapeutic window of the conjugated drug by minimizing off-target toxicity.

Data Presentation: Quantitative Data Summary

PropertyValueReference
CAS Number 1956318-90-3[1]
Molecular Formula C₁₆H₁₆N₂O₅S₂
Molecular Weight 380.44 g/mol [1]

Mechanism of Action: Targeted Drug Release

The therapeutic strategy of an ADC employing a disulfide linker like this compound relies on the differential redox potential between the extracellular environment and the intracellular cytosol.

  • Systemic Circulation (Stability): In the bloodstream, the concentration of reducing agents like glutathione is low, keeping the disulfide bond within the this compound linker intact. This ensures the ADC remains stable and the cytotoxic payload is not prematurely released, thereby preventing damage to healthy tissues.[][][]

  • Tumor Cell Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the entire ADC into the cell.

  • Intracellular Cleavage (Payload Release): The cytosol of tumor cells has a significantly higher concentration of glutathione (GSH), a thiol-containing tripeptide. This highly reducing environment facilitates the cleavage of the disulfide bond in the this compound linker. This cleavage releases the cytotoxic payload in its active form inside the target cell.

  • Induction of Apoptosis: Once released, the cytotoxic drug can exert its cell-killing effect, for instance, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to the apoptosis of the cancer cell.

Experimental Protocols: Antibody-Drug Conjugation Workflow

The following is a representative protocol for the conjugation of a thiol-containing cytotoxic payload (e.g., a maytansinoid derivative like DM1) to a monoclonal antibody using a disulfide linker methodology. This protocol is based on established principles for ADC synthesis.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker pre-conjugated to the desired cytotoxic payload

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer (e.g., Phosphate buffer with EDTA)

  • Quenching Reagent (e.g., N-acetylcysteine)

  • Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in a reaction buffer.

    • Add a 5-10 molar excess of a reducing agent (e.g., TCEP) to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds of the antibody, exposing reactive thiol groups.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Immediately after the reduction and desalting steps, add the this compound-payload conjugate to the reduced mAb solution. A typical molar excess of the linker-payload is 5-15 fold relative to the antibody.

    • The reaction is typically performed in a buffer at a slightly basic pH (7.5-8.5) and may contain a co-solvent like DMSO to aid in the solubility of the linker-payload.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching:

    • To cap any unreacted thiol groups on the antibody, add a quenching reagent such as N-acetylcysteine in a 5-10 fold molar excess over the linker-payload.

    • Incubate for an additional 30 minutes.

  • Purification:

    • The resulting ADC mixture contains the desired conjugate, unconjugated antibody, and excess linker-payload and byproducts.

    • Purify the ADC using chromatography. Size Exclusion Chromatography (SEC) is effective for removing excess small molecules and aggregates. Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different drug-to-antibody ratios (DARs).

    • The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Mass Spectrometry, or HIC.

    • Assess the purity and aggregation state of the final ADC product using SEC.

    • Confirm the biological activity of the ADC through in vitro cell cytotoxicity assays.

Visualizations: Workflows and Signaling Pathways

Diagram 1: General Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_reduction Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) reduce Reduce with TCEP/DTT mAb->reduce desalt1 Desalting Column reduce->desalt1 conjugate Conjugation Reaction desalt1->conjugate linker_payload This compound-Payload linker_payload->conjugate quench Quench with N-acetylcysteine conjugate->quench purify Purification (SEC/HIC) quench->purify characterize Characterization (DAR, Purity) purify->characterize final_adc Final ADC Product characterize->final_adc

Caption: A schematic of the key steps in synthesizing an antibody-drug conjugate.

Diagram 2: ADC Mechanism of Action and Payload-Induced Apoptosis

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC in Circulation receptor Tumor Antigen Receptor ADC->receptor 1. Binding endosome Endosome receptor->endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome cytosol Cytosol (High Glutathione) lysosome->cytosol lysosome->cytosol 3. Trafficking payload Released Cytotoxic Payload (e.g., Maytansinoid) cytosol->payload Disulfide Cleavage microtubules Microtubule Disruption payload->microtubules apoptosis Apoptosis microtubules->apoptosis

Caption: The signaling pathway from ADC binding to a tumor cell to payload-induced apoptosis.

References

Early studies and literature on PDdEC-NB

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for early studies and literature on "PDdEC-NB" has yielded no specific results. This suggests that "this compound" may be a highly specialized, novel, or internal designation not yet widely published in scientific literature. The term did not correspond to any entries in the public research databases accessed.

This lack of publicly available information prevents the creation of a comprehensive technical guide as requested. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research to draw upon.

For a thorough and accurate response, further clarification on the term "this compound" is required. Possible alternative spellings, the full name of the compound or process it represents, or the research group or institution associated with it could provide the necessary information to proceed.

PDdEC-NB: A Technical Guide to Safety and Handling for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. PDdEC-NB is for research use only and has not been fully validated for medical applications. The information provided herein is based on publicly available data and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Users should exercise caution and consult with their institution's safety office for guidance specific to their applications.

Introduction

This compound is a disulfide-cleavable linker utilized in the development of antibody-drug conjugates (ADCs).[1][2][3] ADCs are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker component is critical to the stability and efficacy of an ADC, ensuring that the cytotoxic payload remains attached to the antibody in circulation and is efficiently released upon internalization into the target cell. This compound is designed to be cleaved in the reducing environment of the cell, releasing the conjugated payload.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is critical for proper handling, storage, and preparation of solutions.

PropertyValueSource
CAS Number 1956318-90-3[1][4]
Chemical Formula C₁₆H₁₆N₂O₅S₂
Molecular Weight 380.44 g/mol
Canonical SMILES O=C(OC1=CC=C(--INVALID-LINK--=O)C=C1)OCC(SSC2=NC=CC=C2)(C)C
Solubility Soluble in DMSO. For higher solubility, warming to 37°C and ultrasonication are recommended.
Storage Store as a powder at -20°C for up to 2 years. In DMSO, store at 4°C for up to 2 weeks or -80°C for up to 6 months.
Appearance Not specified, likely a powder.
Purity >98% (as offered by some suppliers)

Safety and Handling Guidelines

Hazard Identification

The specific hazards of this compound have not been fully characterized. However, based on its structure and intended use in conjugation with highly potent cytotoxins, it should be handled with care.

Potential Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause eye, skin, and respiratory tract irritation.

  • The toxicological properties of this substance have not been fully investigated.

Personal Protective Equipment (PPE)

Appropriate PPE should be worn at all times when handling this compound.

PPESpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. As recommended, store at -20°C.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. It is recommended to treat this compound and any solutions containing it as hazardous waste.

Mechanism of Action and Experimental Protocols

This compound serves as a linker in ADCs, connecting a monoclonal antibody to a cytotoxic payload. Its mechanism of action is predicated on the cleavage of its disulfide bond within the target cancer cell.

Signaling Pathway: Intracellular Cleavage of Disulfide Linker

The following diagram illustrates the general mechanism of action for an ADC with a disulfide linker like this compound.

ADC_Mechanism General Mechanism of ADC with Disulfide Linker cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) ADC Antibody-Drug Conjugate (ADC) with this compound Linker Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Disulfide Bond Cleavage Lysosome->Cleavage 4. Release into Cytosol Payload Released Cytotoxic Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity GSH Glutathione (GSH) GSH->Cleavage Trx Thioredoxin (Trx) Trx->Cleavage Cleavage->Payload 5. Payload Release

Caption: General mechanism of an ADC with a disulfide linker.

Experimental Workflow: Synthesis of an ADC with this compound

The following diagram outlines a general workflow for the synthesis of an antibody-drug conjugate using a disulfide linker such as this compound. This typically involves a thiol-disulfide exchange reaction.

ADC_Synthesis_Workflow General Workflow for ADC Synthesis using a Disulfide Linker cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification_characterization Purification and Characterization Antibody Monoclonal Antibody (mAb) Reduction 1. Partial Reduction of mAb (e.g., with TCEP or DTT) to expose thiol groups Antibody->Reduction LinkerPayload This compound conjugated to Payload Conjugation 2. Thiol-Disulfide Exchange Reaction (mAb-SH + Linker-SS-Payload) LinkerPayload->Conjugation Reduction->Conjugation Quenching 3. Quenching of Reaction (e.g., with N-ethylmaleimide) Conjugation->Quenching Purification 4. Purification of ADC (e.g., Size Exclusion Chromatography) Quenching->Purification Characterization 5. Characterization of ADC (e.g., DAR, Purity, Binding Affinity) Purification->Characterization

Caption: General workflow for ADC synthesis.

Detailed Methodologies (General Protocols)

The following are general protocols that can be adapted for the use of this compound in ADC synthesis. Specific reaction conditions, such as molar ratios, temperature, and incubation times, will need to be optimized for the specific antibody and payload being used.

Protocol 1: Partial Reduction of Antibody

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of interchain disulfide bonds that are reduced and thus the final drug-to-antibody ratio (DAR).

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • Remove the excess reducing agent by a desalting column or buffer exchange.

Protocol 2: Conjugation of this compound-Payload to Reduced Antibody

  • Dissolve the this compound-payload conjugate in a suitable solvent, such as DMSO.

  • Add the this compound-payload solution to the reduced and purified antibody solution. A molar excess of the linker-payload is typically used.

  • Incubate the reaction at room temperature or 4°C with gentle mixing for a specified time (e.g., 1-4 hours or overnight).

  • After the incubation period, quench any unreacted thiol groups on the antibody by adding a quenching agent like N-ethylmaleimide.

Protocol 3: Purification and Characterization of the ADC

  • Purify the resulting ADC from unconjugated linker-payload and other reaction components using methods such as size exclusion chromatography (SEC) or protein A chromatography.

  • Characterize the purified ADC. This includes:

    • Drug-to-Antibody Ratio (DAR): Determined by techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Purity and Aggregation: Assessed by SEC.

    • Antigen Binding: Confirmed by ELISA or surface plasmon resonance (SPR).

    • In vitro Cytotoxicity: Evaluated using cell-based assays on target and non-target cell lines.

Conclusion

This compound is a valuable tool for the development of novel antibody-drug conjugates. While specific safety and handling data for this compound are limited, adherence to general laboratory safety protocols and the guidelines outlined in this document is essential for its safe use. The provided general experimental workflows offer a starting point for the synthesis and characterization of ADCs utilizing this disulfide-cleavable linker. Researchers should conduct thorough literature reviews and small-scale optimization experiments to develop specific protocols tailored to their unique antibody and payload combinations.

References

Theoretical models involving PDdEC-NB

Author: BenchChem Technical Support Team. Date: November 2025

Unable to Proceed: The term "PDdEC-NB" does not correspond to any known scientific entity in publicly available literature.

A comprehensive search for "this compound" has yielded no relevant results. This indicates that the term is likely not a standard or published acronym in the fields of biology, medicine, or drug development.

Possible reasons for the lack of information include:

  • Novelty: The term may refer to a very recent, unpublished discovery or an internal project code.

  • Typographical Error: The acronym may be misspelled.

  • High Specificity: It could be a term used within a very small, specialized research group that has not yet entered the broader scientific discourse.

Without any foundational information on "this compound," it is not possible to generate the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

To receive a detailed response, please verify the accuracy of the term "this compound" and provide any available context, such as the full name, the associated area of research (e.g., oncology, neuroscience), or the institution where the term is used.

Methodological & Application

Application Notes and Protocols for the Use of PDEC-NB in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PDEC-NB, also known as 4-Nitrophenyl 2-(Pyridin-2-yldisulfanyl)ethyl Carbonate, is a heterobifunctional, disulfide-containing cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The PDEC-NB linker connects a monoclonal antibody to a cytotoxic payload. Upon internalization of the ADC by the target cancer cell, the disulfide bond within the PDEC-NB linker is cleaved in the reducing environment of the cytosol. This cleavage releases the cytotoxic payload, leading to targeted cell death.

These application notes provide detailed protocols for the use of ADCs constructed with the PDEC-NB linker in cell culture experiments, including cytotoxicity and bystander effect assays.

Mechanism of Action of PDEC-NB Containing ADCs

The therapeutic action of an ADC synthesized with the PDEC-NB linker is a multi-step process that relies on the specificity of the antibody and the controlled release of the cytotoxic payload.

  • Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen expressed on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.

  • Intracellular Trafficking: Once inside the cell, the ADC is trafficked to endosomes and then to lysosomes.

  • Payload Release: The intracellular environment, particularly the cytosol, has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the bloodstream.[1][2][3] This reducing environment facilitates the cleavage of the disulfide bond within the PDEC-NB linker.

  • Cytotoxicity: The released cytotoxic payload is then free to exert its cell-killing effect, which can occur through various mechanisms such as DNA damage or inhibition of microtubule polymerization, depending on the nature of the payload.

The cleavable nature of the PDEC-NB linker is crucial for the efficacy of the ADC, as it ensures that the potent cytotoxic drug is released from the antibody only after it has been delivered to the target cancer cell.

Experimental Protocols

I. In Vitro Cytotoxicity Assay

This protocol describes how to determine the cytotoxic activity of a PDEC-NB-containing ADC on a target cancer cell line using a colorimetric assay such as the MTT assay.

Materials:

  • Target cancer cell line (e.g., a cell line known to express the antigen targeted by the ADC's antibody)

  • Non-target cancer cell line (as a negative control)

  • Complete cell culture medium

  • PDEC-NB-containing ADC

  • Control antibody (without the conjugated payload)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • ADC Treatment:

    • Prepare serial dilutions of the PDEC-NB-containing ADC and the control antibody in complete culture medium. A typical concentration range to test would be from 0.01 nM to 100 nM.

    • Remove the old medium from the wells and add 100 µL of the prepared ADC or control antibody solutions. Include wells with untreated cells as a control.

    • Incubate the plate for 72-96 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value using a suitable software.

II. Bystander Effect Assay

This protocol is designed to evaluate the ability of the cytotoxic payload released from a PDEC-NB-containing ADC to kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[4][5]

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line (stably expressing a fluorescent protein like GFP for easy identification)

  • Complete cell culture medium

  • PDEC-NB-containing ADC

  • Control antibody

  • 96-well cell culture plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Co-culture Seeding:

    • Prepare a mixed cell suspension of antigen-positive and antigen-negative (GFP-positive) cells at a defined ratio (e.g., 1:1 or 1:3).

    • Seed the co-culture in a 96-well plate at a total density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • As controls, seed wells with only antigen-positive cells and only antigen-negative cells.

    • Incubate the plate overnight to allow cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the PDEC-NB-containing ADC and the control antibody in complete culture medium.

    • Treat the cells as described in the cytotoxicity assay protocol.

  • Analysis of Bystander Killing:

    • After 72-96 hours of incubation, visualize the cells using a fluorescence microscope.

    • Quantify the number of viable GFP-positive (antigen-negative) cells in the co-culture wells treated with the ADC compared to the control wells. A decrease in the number of viable GFP-positive cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

    • For a more quantitative analysis, high-content imaging systems can be used to automatically count the number of viable and dead fluorescently labeled cells.

Data Presentation

The quantitative data obtained from the in vitro assays should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of a Hypothetical PDEC-NB-ADC

Cell LineTarget Antigen ExpressionIC50 (nM)
Cell Line AHigh5.2
Cell Line BLow85.7
Cell Line CNegative>1000

Table 2: Quantification of Bystander Effect of a Hypothetical PDEC-NB-ADC

Co-culture Ratio (Ag+:Ag-)ADC Concentration (nM)% Viability of Antigen-Negative Cells
1:11045
1:31062
0:1 (Control)1098

Visualizations

Signaling Pathway for ADC Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC PDEC-NB ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage (High GSH) DNA DNA Damage / Microtubule Disruption Payload->DNA Apoptosis Apoptosis DNA->Apoptosis

Caption: Mechanism of action of a PDEC-NB containing ADC.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat with Serial Dilutions of ADC overnight_incubation->treat_cells incubation_72h Incubate for 72-96h treat_cells->incubation_72h mtt_assay Perform MTT Assay incubation_72h->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining ADC cytotoxicity.

Logical Relationship for Bystander Effect

Bystander_Effect cluster_Ag_pos Antigen-Positive Cell cluster_Ag_neg Antigen-Negative Cell ADC_intake ADC Internalization & Payload Release cell_death_pos Cell Death ADC_intake->cell_death_pos payload_diffusion Payload Diffusion ADC_intake->payload_diffusion Released Payload cell_death_neg Cell Death (Bystander Effect) payload_diffusion->cell_death_neg

Caption: The bystander effect in ADC therapy.

References

Application Notes and Protocols for PDdEC-NB in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PDdEC-NB is a disulfide cleavable linker utilized in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potential of a potent small-molecule drug. The linker plays a critical role in the stability and efficacy of an ADC, ensuring that the cytotoxic payload remains attached to the antibody in systemic circulation and is efficiently released upon internalization into target cancer cells.

The this compound linker features a disulfide bond, which is designed to be stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment of the intracellular space, such as within the lysosome, releasing the active drug. These application notes provide a general framework for the in vitro evaluation of ADCs constructed using disulfide cleavable linkers like this compound.

Disclaimer: There is currently limited publicly available data specifically for this compound. The following protocols and concentration ranges are based on established principles and common practices for the in vitro evaluation of ADCs employing disulfide cleavable linkers. Researchers should perform initial dose-response experiments to determine the optimal concentrations for their specific ADC and cell lines.

Quantitative Data Summary

Due to the lack of specific studies on this compound, the following table presents hypothetical yet representative quantitative data for an ADC utilizing a disulfide cleavable linker. This data is intended to serve as a guide for experimental design and data interpretation.

ParameterCell LineADC ConcentrationObservation
IC50 (MTT Assay) SK-BR-3 (HER2+)0.1 - 10 nMPotent cytotoxic effect on antigen-positive cells.
MDA-MB-468 (HER2-)> 1000 nMMinimal effect on antigen-negative cells, demonstrating specificity.
Apoptosis (Annexin V/PI) SK-BR-3 (HER2+)10 x IC50Significant increase in apoptotic cells after 48-72 hours.
Linker Stability (Plasma) N/A100 µg/mL>90% intact ADC after 72 hours incubation in human plasma.
Bystander Effect Co-culture of HER2+ and HER2- cells10 x IC50 on HER2+ cellsEvidence of cytotoxicity in neighboring HER2- cells.

Signaling Pathway of a Generic ADC with a Disulfide Cleavable Linker

The general mechanism of action for an ADC with a cleavable linker involves several key steps, from binding to the target cell to the induction of apoptosis.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (this compound Linker) Receptor Target Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Reducing Environment) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Disulfide Reduction) DNA_Damage DNA Damage & Apoptosis Induction Payload->DNA_Damage 5. Target Engagement

Caption: General signaling pathway of an ADC with a disulfide cleavable linker.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-468) cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • ADC with this compound linker

  • Untargeted antibody (isotype control)

  • Free cytotoxic drug

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the ADC, isotype control antibody, and free drug in complete medium.

  • Remove the medium from the wells and add 100 µL of the different drug dilutions. Include untreated wells as a negative control.

  • Incubate the plate for 72-96 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values by plotting a dose-response curve.

In Vitro Stability Assay

This protocol assesses the stability of the ADC and the integrity of the linker in human plasma.

Materials:

  • ADC with this compound linker

  • Human plasma (from a commercial source)

  • PBS (Phosphate Buffered Saline)

  • Hydrophobic Interaction Chromatography (HIC) system or ELISA-based assay

Procedure:

  • Incubate the ADC at a concentration of 100 µg/mL in human plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.

  • Analyze the samples by HIC-HPLC to determine the drug-to-antibody ratio (DAR) and the percentage of intact ADC. The elution profile will show peaks corresponding to the ADC with different DARs and unconjugated antibody.

  • Alternatively, an ELISA-based method can be used to capture the antibody and detect the payload, providing a measure of payload retention over time.

  • Plot the percentage of intact ADC or average DAR against time to determine the stability profile.

Bystander Effect Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive and antigen-negative cell lines (stably expressing different fluorescent proteins, e.g., GFP and RFP, for identification)

  • Complete cell culture medium

  • ADC with this compound linker

  • Fluorescence microscope or flow cytometer

Procedure:

  • Co-culture the antigen-positive and antigen-negative cells in a defined ratio (e.g., 1:1 or 1:5).

  • Treat the co-culture with the ADC at a concentration equivalent to 10x the IC50 for the antigen-positive cell line.

  • Incubate for 72-96 hours.

  • Analyze the viability of each cell population using fluorescence microscopy to count the number of live/dead cells for each color, or by flow cytometry using viability dyes.

  • A significant decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vitro characterization of an ADC.

Experimental_Workflow start Start: ADC with This compound Linker cytotoxicity In Vitro Cytotoxicity (IC50 Determination) start->cytotoxicity stability Plasma Stability Assay (Linker Integrity) start->stability mechanism Mechanism of Action Studies cytotoxicity->mechanism end End: In Vitro Characterization Complete stability->end apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis bystander Bystander Effect Assay mechanism->bystander apoptosis->end bystander->end

Caption: A typical experimental workflow for the in vitro evaluation of an ADC.

Application Notes and Protocols for the Preparation of Antibody-Drug Conjugates using the Cleavable Linker PDdEC-NB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the properties of its three components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker connecting them. PDdEC-NB is a novel, disulfide-based cleavable linker designed for the stable conjugation of payloads to antibodies.

This document provides a detailed standard operating procedure (SOP) for the preparation of ADCs using the this compound linker. It includes comprehensive experimental protocols, data presentation in tabular format for clarity, and visualizations of the underlying mechanisms and workflows.

Principle of this compound Linker

The this compound linker contains a disulfide bond that is stable in the bloodstream, preventing premature release of the cytotoxic payload and minimizing off-target toxicity. Upon internalization of the ADC into a target cancer cell, the disulfide bond is cleaved in the reducing intracellular environment, leading to the release of the active payload. This targeted release mechanism enhances the therapeutic window of the conjugated drug.

Materials and Equipment

Reagents
  • Monoclonal Antibody (mAb) of interest

  • This compound linker

  • Cytotoxic Payload with a compatible reactive group

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium Borate Buffer

  • L-Cysteine

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • Ammonium Sulfate

  • Sodium Phosphate

  • Hydrophobic Interaction Chromatography (HIC) column

  • Size Exclusion Chromatography (SEC) column

  • All reagents should be of high purity, suitable for bioconjugation.

Equipment
  • UV-Vis Spectrophotometer

  • Liquid Chromatography system (HPLC or FPLC)

  • Mass Spectrometer (for ADC characterization)

  • Centrifuge

  • Incubator

  • pH meter

  • Sterile filtration units (0.22 µm)

  • Standard laboratory glassware and consumables

Experimental Protocols

The preparation of an ADC using the this compound linker is a multi-step process that involves the partial reduction of the antibody, conjugation with the linker-payload, and subsequent purification and characterization of the ADC.

Protocol 1: Partial Reduction of Antibody Interchain Disulfides

This protocol describes the partial reduction of the interchain disulfide bonds of a monoclonal antibody to generate free thiol groups for conjugation.

  • Antibody Preparation: Prepare a solution of the monoclonal antibody in PBS at a concentration of 5-10 mg/mL.

  • Reduction Reaction:

    • Add a freshly prepared solution of TCEP to the antibody solution. The molar ratio of TCEP to mAb will determine the extent of reduction and, consequently, the final drug-to-antibody ratio (DAR). A typical starting point is a 2.5:1 molar ratio of TCEP to mAb.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Purification of Reduced Antibody:

    • Remove excess TCEP immediately after incubation using a desalting column (e.g., G25) pre-equilibrated with PBS, pH 7.4.

    • Collect the protein-containing fractions. The reduced antibody is now ready for conjugation.

Protocol 2: Conjugation of this compound-Payload to the Reduced Antibody

This protocol details the conjugation of the activated linker-payload to the thiol groups of the reduced antibody.

  • Linker-Payload Preparation: Prepare a stock solution of the this compound-payload conjugate in a suitable organic solvent like DMSO.

  • Conjugation Reaction:

    • To the chilled, purified reduced antibody solution, add the this compound-payload stock solution. A molar excess of the linker-payload (typically 1.5 to 5-fold over the available thiol groups) is recommended to drive the reaction to completion.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction on ice or at 4°C for 1-4 hours with gentle stirring.

  • Quenching the Reaction:

    • To cap any unreacted thiol groups on the antibody and remove excess linker-payload, add a solution of L-cysteine to the reaction mixture at a final concentration of approximately 1 mM.

    • Incubate for an additional 30 minutes at 4°C.

Protocol 3: Purification of the Antibody-Drug Conjugate

A two-step chromatography process is recommended for the purification of the ADC to remove unconjugated antibody, free linker-payload, and aggregates.

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC is used to separate ADC species with different DARs based on their hydrophobicity.

    • Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high-salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

    • Load the quenched conjugation reaction mixture onto the column.

    • Elute the bound species using a decreasing salt gradient. Unconjugated antibody will elute first, followed by ADCs with increasing DARs.

    • Collect fractions and analyze for purity and DAR.

  • Size Exclusion Chromatography (SEC):

    • SEC is used as a final polishing step to remove high-molecular-weight aggregates and any remaining small-molecule impurities.

    • Pool the HIC fractions containing the desired ADC species and concentrate if necessary.

    • Equilibrate an SEC column (e.g., Superdex 200) with PBS, pH 7.4.

    • Load the concentrated ADC pool onto the column.

    • Elute with PBS and collect the monomeric ADC peak.

Protocol 4: Characterization of the Final ADC Product

Thorough characterization of the purified ADC is essential to ensure its quality and consistency.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • The average DAR can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the payload.

    • Alternatively, mass spectrometry (e.g., LC-MS) of the intact or reduced ADC can provide a more detailed distribution of drug loading.

  • Purity and Aggregation Analysis:

    • Analyze the final ADC product by analytical HIC and SEC to determine its purity and the percentage of aggregates.

  • In Vitro Cell-Based Assays:

    • Assess the in vitro potency and target-specific cytotoxicity of the ADC using relevant cancer cell lines.

Data Presentation

The following tables provide representative quantitative data that might be obtained during the preparation and characterization of a this compound-based ADC.

Table 1: Representative Data for Antibody Reduction and Conjugation

ParameterValue
Initial Antibody Concentration10 mg/mL
TCEP:mAb Molar Ratio2.5:1
Average Thiols per Antibody3.8
Linker-Payload:Thiol Ratio3:1
Conjugation Reaction Time2 hours
Conjugation Temperature4°C

Table 2: Example Purification Summary for a this compound ADC

Purification StepAverage DARPurity (by HIC)Aggregate Content (by SEC)Recovery
Crude Conjugate3.565%10%N/A
HIC Pool4.0>95%6%~80%
SEC (Final Product)4.0>98%<2%~90%

Visualizations

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for ADC preparation and the conceptual signaling pathway of ADC-mediated cell killing.

ADC_Preparation_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody TCEP TCEP Addition mAb->TCEP Reduced_mAb Reduced Antibody (with -SH groups) TCEP->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation Linker_Payload This compound-Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC HIC HIC Purification Crude_ADC->HIC SEC SEC Purification HIC->SEC Final_ADC Purified ADC SEC->Final_ADC DAR DAR Determination Final_ADC->DAR Purity Purity & Aggregation Analysis Final_ADC->Purity Activity In Vitro Activity Assays Final_ADC->Activity

Caption: Experimental workflow for the preparation and characterization of an ADC using the this compound linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release (Disulfide Cleavage) Lysosome->Payload_Release Processing Payload Active Payload Payload_Release->Payload Apoptosis Apoptosis / Cell Death Payload->Apoptosis Induces

Caption: Conceptual signaling pathway of ADC-mediated targeted cell killing.

Conclusion

The this compound linker provides a robust and reliable platform for the development of next-generation Antibody-Drug Conjugates. The standard operating procedure outlined in this document offers a comprehensive guide for the preparation, purification, and characterization of ADCs using this advanced linker technology. Adherence to these protocols will facilitate the generation of high-quality ADCs with desirable therapeutic properties for preclinical and clinical development.

Application Notes and Protocols for PDdEC-NB in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PDdEC-NB is a novel, photostable, near-infrared (NIR) fluorescent probe with a narrow emission spectrum, making it an ideal candidate for advanced fluorescence microscopy applications, including live-cell imaging and multiplexing. Its unique chemical structure allows for high signal-to-noise ratios and minimal phototoxicity, enabling long-term imaging studies. These characteristics make this compound a valuable tool for researchers in cell biology, oncology, and drug development for visualizing specific cellular targets and pathways with high clarity.

Key Applications

  • High-Resolution Cellular Imaging: The brightness and photostability of this compound are well-suited for super-resolution microscopy techniques such as STED and PALM/STORM, allowing for the visualization of subcellular structures with exceptional detail.

  • Live-Cell Imaging: Due to its low cytotoxicity and NIR excitation/emission profiles that minimize cellular autofluorescence, this compound is highly suitable for dynamic studies in living cells over extended periods.

  • Targeted Molecular Labeling: this compound can be conjugated to antibodies, peptides, or other ligands to specifically label proteins of interest, receptors, or other biomolecules for localization and tracking studies.

  • Drug-Target Engagement Studies: In drug development, this compound can be employed to develop assays that monitor the binding of a drug candidate to its cellular target, providing quantitative insights into drug efficacy and mechanism of action.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters of this compound, facilitating its integration into experimental designs.

Table 1: Photophysical Properties of this compound

PropertyValue
Maximum Excitation Wavelength (λex)710 nm
Maximum Emission Wavelength (λem)745 nm
Molar Extinction Coefficient (ε)210,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.35
Photostability (half-life in seconds)>500 s under continuous laser illumination

Table 2: Performance in Cellular Imaging

ParameterValueConditions
Signal-to-Noise Ratio (SNR)>25Live-cell imaging, 100 ms exposure
Cytotoxicity (IC50)>100 µM24-hour incubation with HeLa cells
Optimal Staining Concentration50 - 200 nMFor fixed and permeabilized cells
Optimal Live-Cell Loading Concentration10 - 50 nM30-minute incubation

Experimental Protocols

Protocol 1: Staining of Fixed and Permeabilized Cells

This protocol outlines the steps for staining intracellular targets in fixed cells using a this compound conjugated antibody.

  • Cell Culture and Fixation:

    • Plate cells on glass-bottom dishes or coverslips and culture overnight.

    • Wash cells with Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the this compound conjugated primary antibody to the desired concentration (e.g., 1:500) in the blocking buffer.

    • Incubate cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS containing 0.1% Tween 20.

  • (Optional) Counterstaining and Mounting:

    • If desired, counterstain nuclei with a compatible dye (e.g., DAPI).

    • Wash twice with PBS.

    • Mount the coverslip on a microscope slide with an appropriate mounting medium.

  • Imaging:

    • Image the sample using a fluorescence microscope equipped with appropriate NIR laser lines and emission filters (e.g., Excitation: 710 nm, Emission: 735-760 nm).

Protocol 2: Live-Cell Imaging with this compound

This protocol describes the general procedure for loading live cells with a cell-permeable this compound derivative for tracking intracellular dynamics.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish suitable for live-cell imaging and allow them to adhere overnight.

    • Replace the culture medium with a pre-warmed imaging buffer (e.g., phenol red-free DMEM or HBSS) immediately before staining.

  • Probe Loading:

    • Prepare a stock solution of the cell-permeable this compound probe in anhydrous DMSO.

    • Dilute the stock solution in the imaging buffer to the final working concentration (e.g., 25 nM).

    • Add the probe-containing imaging buffer to the cells and incubate for 30 minutes at 37°C in a cell culture incubator.

  • Washing:

    • Gently wash the cells twice with pre-warmed imaging buffer to remove any unbound probe.

    • Add fresh, pre-warmed imaging buffer to the cells for imaging.

  • Live-Cell Imaging:

    • Place the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Acquire images using the NIR channel. For time-lapse imaging, use the lowest possible laser power and exposure time to minimize phototoxicity.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish wash1 Wash with PBS cell_culture->wash1 fixation Fix with 4% PFA wash1->fixation permeabilization Permeabilize with 0.25% Triton X-100 fixation->permeabilization blocking Block with 1% BSA permeabilization->blocking incubation Incubate with This compound conjugate blocking->incubation wash2 Wash to remove unbound probe incubation->wash2 mounting Mount coverslip wash2->mounting image_acquisition Acquire images with fluorescence microscope mounting->image_acquisition

Figure 1: Experimental workflow for staining fixed cells with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus drug Drug Candidate receptor Target Receptor drug->receptor Binding Event (Monitored by this compound) pdd_ec_nb This compound Probe receptor->pdd_ec_nb Proximity enables FRET or signal change kinase_a Kinase A receptor->kinase_a activates kinase_b Kinase B kinase_a->kinase_b phosphorylates tf Transcription Factor kinase_b->tf activates gene_expression Gene Expression tf->gene_expression translocates to nucleus and induces

Figure 2: Hypothetical signaling pathway for drug-target engagement studies.

Application Notes and Protocols for PDdEC-NB in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PDdEC-NB is a novel small molecule inhibitor targeting the hypothetical Kinase X, a serine/threonine kinase implicated in the progression of various solid tumors. Overexpression of Kinase X is a key driver of oncogenic signaling, promoting cell proliferation and survival. This compound has been developed as a potent and selective inhibitor of Kinase X, offering a promising therapeutic strategy. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize inhibitors of Kinase X.

High-throughput screening is a critical component of modern drug discovery, enabling the rapid testing of large compound libraries to identify potential therapeutic agents. These assays are typically performed in miniaturized formats, such as 96- or 384-well plates, and utilize automated systems for liquid handling and data acquisition.

Principle of the Assay

The primary HTS assay for this compound is a biochemical assay that measures the inhibition of Kinase X activity. The assay relies on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET). In this assay format, a biotinylated peptide substrate and an anti-phospho-specific antibody labeled with a europium cryptate are used. Kinase X phosphorylates the substrate, and the binding of the antibody to the phosphorylated substrate brings the europium donor and a streptavidin-conjugated acceptor molecule into close proximity, resulting in a FRET signal. Inhibitors of Kinase X, such as this compound, will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Experimental Protocols

Biochemical TR-FRET Assay for Kinase X Inhibition

Materials:

  • Kinase X, recombinant human protein

  • Biotinylated peptide substrate

  • Anti-phospho-specific antibody (Europium cryptate-labeled)

  • Streptavidin-XL665

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • This compound (or other test compounds)

  • 384-well low-volume white plates

  • TR-FRET plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and other test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation:

    • Add 2 µL of diluted compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 4 µL of Kinase X enzyme solution (final concentration 0.5 nM) in assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 4 µL of a mixture of biotinylated peptide substrate (final concentration 100 nM) and ATP (final concentration 10 µM) in assay buffer to each well.

    • Incubate for 60 minutes at room temperature.

  • Stop Reaction and Detection:

    • Add 10 µL of detection mix containing streptavidin-XL665 (final concentration 10 nM) and anti-phospho-specific antibody (final concentration 1 nM) in detection buffer (assay buffer with 50 mM EDTA).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm and 665 nm.

Data Analysis:

The TR-FRET signal is calculated as the ratio of the fluorescence intensity at 665 nm to that at 620 nm. The percent inhibition is calculated relative to the high (no inhibitor) and low (no enzyme) controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation

The following tables summarize the quantitative data for this compound in various HTS assays.

Table 1: Biochemical Potency of this compound against Kinase X

CompoundIC50 (nM)
This compound15.2
Staurosporine (Control)5.8

Table 2: HTS Assay Performance Metrics

ParameterValue
Z'-factor0.85
Signal-to-Background Ratio12
CV (%) for High Control3.5
CV (%) for Low Control4.1

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of Kinase X and the experimental workflow of the HTS assay.

KinaseX_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase KinaseX Kinase X UpstreamKinase->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Proliferation Cell Proliferation DownstreamEffector->Proliferation Survival Cell Survival DownstreamEffector->Survival PDdECNB This compound PDdECNB->KinaseX

Caption: Simplified signaling pathway of Kinase X.

HTS_Workflow Start Start CompoundPrep Compound Dilution Start->CompoundPrep DispenseCompound Dispense Compound/DMSO CompoundPrep->DispenseCompound AddEnzyme Add Kinase X DispenseCompound->AddEnzyme Incubate1 Incubate 15 min AddEnzyme->Incubate1 AddSubstrate Add Substrate/ATP Incubate1->AddSubstrate Incubate2 Incubate 60 min AddSubstrate->Incubate2 AddDetection Add Detection Reagents Incubate2->AddDetection Incubate3 Incubate 60 min AddDetection->Incubate3 ReadPlate Read TR-FRET Signal Incubate3->ReadPlate DataAnalysis Data Analysis (IC50) ReadPlate->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for the Kinase X HTS assay.

Conclusion

The described TR-FRET assay provides a robust and reliable method for high-throughput screening of potential Kinase X inhibitors. The excellent assay statistics, including a high Z'-factor, indicate a large screening window and low data variability, making it suitable for large-scale screening campaigns. This compound has been shown to be a potent inhibitor of Kinase X in this assay and can serve as a valuable tool compound for further investigation of the Kinase X signaling pathway and its role in cancer.

Troubleshooting & Optimization

Technical Support Center: Targeted Protein Degradation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "PDdEC-NB experiments" does not correspond to a standard or widely recognized scientific acronym. Based on the context of drug development, this guide focuses on Proteolysis-Targeting Chimeras (PROTACs), a revolutionary and widely researched technology for targeted protein degradation. The principles and troubleshooting strategies discussed here are central to the field of targeted protein degradation and should be applicable to related next-generation technologies.

Frequently Asked Questions (FAQs)

Q1: What are PROTACs and how do they work?

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1][2][3] They function by hijacking the cell's own protein disposal system, the ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule has three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. Within this complex, the E3 ligase tags the POI with ubiquitin molecules, marking it for destruction by the proteasome. After the POI is degraded, the PROTAC is released and can act catalytically to degrade multiple copies of the target protein.

Q2: What are the main advantages of PROTACs over traditional small-molecule inhibitors?

PROTACs offer several key advantages over traditional inhibitors, which primarily block a protein's function:

  • Elimination of Target Protein: Instead of just inhibiting the protein, PROTACs lead to its complete removal, which can be more effective, especially for scaffolding proteins or targets with non-enzymatic functions.

  • Catalytic Action: PROTACs are not consumed in the degradation process, allowing a single molecule to induce the degradation of multiple target proteins. This means they can be effective at very low doses, potentially reducing toxicity.

  • Overcoming Resistance: PROTACs can be effective even when target proteins mutate, a common mechanism of resistance to traditional inhibitors.

  • Targeting the "Undruggable" Proteome: This technology can target proteins that lack well-defined active sites and have been considered "undruggable" by conventional methods.

Q3: What are the major challenges in developing PROTACs?

Despite their promise, PROTAC development faces several hurdles:

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex, which reduces degradation efficiency.

  • Pharmacokinetics: PROTACs are large molecules, which can lead to poor cell permeability, low oral bioavailability, and stability issues.

  • Off-Target Effects: Ensuring the PROTAC is selective for the intended target protein and E3 ligase is crucial to minimize unwanted side effects.

  • Cell-Specific Delivery: Achieving tissue- or cell-specific degradation is a key challenge for improving therapeutic outcomes and reducing systemic toxicity.

Troubleshooting Guide

Issue 1: No or Low Degradation of Target Protein

  • Question: My PROTAC isn't causing degradation of my target protein. What are the possible causes?

  • Answer:

    • Poor Cell Permeability: The PROTAC may not be entering the cells effectively. Consider performing a cellular uptake assay.

    • Ineffective Ternary Complex Formation: The PROTAC may not be able to effectively bring the target protein and the E3 ligase together. This can be due to a poorly designed linker or suboptimal ligands. Biophysical assays like TR-FRET can be used to assess ternary complex formation.

    • Incorrect E3 Ligase: The chosen E3 ligase may not be expressed or active in your experimental cell line. Confirm the presence and activity of the recruited E3 ligase.

    • Rapid Protein Synthesis: The rate of new protein synthesis might be outpacing the rate of degradation. Consider measuring protein synthesis rates.

    • PROTAC Instability: The molecule may be unstable in the experimental conditions. Assess its chemical stability.

Issue 2: The "Hook Effect" is Observed

  • Question: I see good degradation at lower concentrations of my PROTAC, but the effect diminishes at higher concentrations. How can I address this?

  • Answer: The "hook effect" is a known phenomenon for PROTACs.

    • Titrate Your Compound: The primary solution is to perform a detailed dose-response curve to identify the optimal concentration range for maximum degradation (the "sweet spot").

    • Re-design the PROTAC: If the optimal concentration is too narrow or not potent enough, redesigning the PROTAC with a different linker length or different ligands might be necessary to alter the thermodynamics of ternary complex formation.

Issue 3: Off-Target Protein Degradation

  • Question: My PROTAC is degrading proteins other than my intended target. What should I do?

  • Answer:

    • Proteomics Analysis: Perform unbiased proteomics (e.g., mass spectrometry) to identify all proteins that are degraded in the presence of your PROTAC.

    • Ligand Selectivity: The off-target effects could be due to a non-selective ligand for your protein of interest or the E3 ligase. Verify the selectivity of your individual ligands.

    • Structural Modifications: Modify the PROTAC structure to improve selectivity. Even small changes can sometimes significantly impact which proteins are targeted for degradation.

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_formation 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Proteasomal Degradation PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex UbPOI Ubiquitinated POI TernaryComplex->UbPOI Ub Transfer RecycledPROTAC Recycled PROTAC TernaryComplex->RecycledPROTAC Release Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbPOI->Proteasome Degraded Degraded Peptides Proteasome->Degraded RecycledPROTAC->POI Catalytic Cycle PROTAC_Workflow Design 1. PROTAC Design & Synthesis (Ligands + Linker) Biochem 2. Biochemical & Biophysical Assays (e.g., TR-FRET for Ternary Complex) Design->Biochem CellBased 3. Cell-Based Assays (Western Blot, qPCR) Biochem->CellBased Optimization Optimization Loop Biochem->Optimization DoseResponse 4. Dose-Response Analysis (Calculate DC50, Dmax) CellBased->DoseResponse CellBased->Optimization Selectivity 5. Selectivity Profiling (Proteomics) DoseResponse->Selectivity DoseResponse->Optimization InVivo 6. In Vivo Studies (PK/PD, Efficacy) Selectivity->InVivo Optimization->Design Re-design

References

Technical Support Center: Optimizing Photocatalytic Deuteration Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing photocatalytic deuteration reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during these experiments. Deuterated compounds have significant potential in improving the pharmacokinetic profiles of drug candidates.[1][2][3] This resource aims to facilitate the efficient and successful implementation of photocatalytic deuteration in your research.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using photocatalytic methods for deuteration?

A1: Photocatalytic deuteration offers several advantages over traditional methods, such as hydrogen isotope exchange (HIE) catalyzed by acids, bases, or transition metals.[4][5] Key benefits include:

  • Mild Reaction Conditions: Reactions are often conducted at room temperature and ambient pressure, preserving sensitive functional groups within the molecule.

  • High Selectivity: Photocatalytic methods can offer excellent site-selectivity, allowing for the specific incorporation of deuterium at desired positions.

  • Cost-Effective Deuterium Sources: These reactions can often utilize readily available and inexpensive deuterium sources like heavy water (D₂O) or deuterated solvents.

  • Sustainability: Photocatalysis is considered a green chemistry approach as it minimizes waste and often uses light as a renewable energy source.

Q2: How do I choose an appropriate photocatalyst for my reaction?

A2: The choice of photocatalyst is critical and depends on the specific substrate and reaction mechanism. Common photocatalysts for deuteration include:

  • Semiconductors: Materials like titanium dioxide (TiO₂) and cadmium selenide (CdSe) nanosheets are effective for certain transformations. For instance, Au/TiO₂ has been used for the decarboxylative deuteration of lauric acid.

  • Metal-Organic Frameworks (MOFs): MOFs can offer high stability and tunability, with examples like MFM-300(Cr) being used for dehalogenative deuteration.

  • Iridium and Ruthenium Complexes: These are commonly used in photoredox catalysis due to their favorable electrochemical and photophysical properties.

The selection should be based on the redox potential of your substrate and the desired reaction pathway (e.g., oxidative or reductive quenching cycle).

Q3: What are common deuterium sources and how do I select one?

A3: The choice of deuterium source is crucial for efficient deuterium incorporation. Common sources include:

  • Heavy Water (D₂O): A cost-effective and widely used source, particularly in reactions involving protonolysis or splitting to generate deuterium radicals.

  • Deuterated Solvents: Solvents like deuterated acetonitrile (CD₃CN) or acetone-d₆ can serve as both the solvent and the deuterium source.

  • Deuterated Thiols: In some hydrogen atom transfer (HAT) based mechanisms, deuterated thiols can be used as the deuterium donor.

The selection depends on the reaction mechanism, the pKa of the C-H bond to be deuterated, and the solubility of the substrates.

Troubleshooting Guide

This section addresses specific issues that may arise during photocatalytic deuteration experiments.

Issue 1: Low Deuterium Incorporation

If you are observing low levels of deuterium incorporation in your product, consider the following troubleshooting steps:

Potential Cause Suggested Solution
Inefficient Deuterium Source Switch to a more reactive deuterium source. For example, if using D₂O is ineffective, consider a deuterated solvent or a deuterated HAT reagent.
Proton Back-Exchange Minimize the presence of protic impurities (e.g., H₂O in solvents). Ensure all glassware is thoroughly dried. Consider adding a mild base to neutralize any acidic protons that could facilitate back-exchange.
Suboptimal Catalyst Activity Screen a panel of photocatalysts with different redox potentials. Ensure the chosen catalyst's excited-state potential is sufficient to drive the desired single-electron transfer with your substrate.
Insufficient Light Irradiation Increase the light intensity or use a light source with a wavelength that better matches the absorption maximum of the photocatalyst. Ensure the reaction vessel is positioned for optimal light exposure.
Issue 2: Low Reaction Yield

Low product yield can be attributed to several factors. The following table provides potential solutions:

Potential Cause Suggested Solution
Catalyst Deactivation Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider using a more robust catalyst, such as a stable MOF.
Side Reactions Optimize the reaction concentration. High concentrations can sometimes lead to undesired side reactions like dimerization. Analyze byproducts to understand competing reaction pathways and adjust conditions accordingly.
Poor Substrate Solubility Choose a solvent system that fully dissolves all reactants. A mixture of co-solvents may be necessary.
Suboptimal Reaction Time Monitor the reaction progress over time using techniques like TLC, GC-MS, or NMR to determine the optimal reaction duration. Prolonged reaction times can sometimes lead to product degradation.
Issue 3: Formation of Significant Byproducts

The formation of byproducts can complicate purification and reduce the overall efficiency.

Potential Cause Suggested Solution
Undesired Radical Coupling Adjust the concentration of radical precursors. In some cases, a radical trap can be used to identify and mitigate unwanted radical pathways.
Over-reduction or Over-oxidation Fine-tune the redox potential of the photocatalyst or add a sacrificial electron donor or acceptor to control the redox environment of the reaction.
Substrate Decomposition If the substrate is light-sensitive, use a filter to block high-energy wavelengths. Shorter reaction times may also minimize decomposition.

Experimental Protocols

General Protocol for Photocatalytic Deuteration

This protocol provides a general template. Specific parameters should be optimized for each reaction.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C overnight.

    • Assemble the reaction setup under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are air or moisture sensitive.

  • Reaction Setup:

    • To a reaction vial, add the substrate, photocatalyst, and a magnetic stir bar.

    • Add the degassed solvent and the deuterium source.

    • Seal the vial and place it on a magnetic stir plate.

  • Irradiation:

    • Position the reaction vial at a fixed distance from the light source (e.g., a high-power LED).

    • Use a fan to maintain a constant reaction temperature.

    • Irradiate the reaction mixture for the predetermined time, ensuring continuous stirring.

  • Work-up and Analysis:

    • After the reaction is complete, quench the reaction if necessary.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using an appropriate technique (e.g., column chromatography, preparative TLC, or HPLC).

    • Characterize the product and determine the level of deuterium incorporation using NMR spectroscopy and mass spectrometry.

Visualizing Reaction Pathways and Workflows

Photocatalytic Deuteration Cycle General Photocatalytic Deuteration Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hv PC_star->PC SET Substrate Substrate (S) Radical_Intermediate Substrate Radical (S•) Substrate->Radical_Intermediate SET from PC* Deuterated_Product Deuterated Product (S-D) Radical_Intermediate->Deuterated_Product + D• Deuterium_Source Deuterium Source (D-X) Deuterium_Source->Radical_Intermediate Donates D• Troubleshooting Workflow Troubleshooting Workflow for Low Yield Start Low Reaction Yield Check_Deuteration Check Deuterium Incorporation Start->Check_Deuteration Optimize_Catalyst Optimize Photocatalyst Check_Deuteration->Optimize_Catalyst Low D% Analyze_Byproducts Analyze Byproducts Check_Deuteration->Analyze_Byproducts High D% Optimize_Light Optimize Light Source Optimize_Catalyst->Optimize_Light Optimize_Solvent Optimize Solvent System Optimize_Light->Optimize_Solvent Successful_Optimization Successful Optimization Optimize_Solvent->Successful_Optimization Adjust_Concentration Adjust Concentration Analyze_Byproducts->Adjust_Concentration Adjust_Concentration->Successful_Optimization

References

Technical Support Center: PDdEC-NB Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Photo-dependent EdU-Caging for Nascent Branch (PDdEC-NB) labeling. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to achieve a higher signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, or Photo-dependent EdU-Caging for Nascent Branch labeling, is a sophisticated technique used to label and visualize newly synthesized RNA transcripts (nascent branches) within cells. Its primary application lies in studying the dynamics of transcription with high spatiotemporal resolution, which is particularly valuable in understanding gene expression regulation in various biological processes, including drug development.

Q2: What are the key steps involved in a this compound experiment?

The core workflow of a this compound experiment involves three main stages:

  • Incubation: Cells are incubated with a photocaged version of 5-ethynyl-2'-deoxyuridine (EdU), which gets incorporated into newly transcribed RNA.

  • Photoactivation: A targeted light source is used to remove the "caging" group from the incorporated EdU, making it available for detection.

  • Detection: The uncaged EdU is detected via a click chemistry reaction with a fluorescent azide, allowing for visualization by fluorescence microscopy.

Q3: What is the "signal-to-noise ratio" in the context of this compound?

In this compound, the "signal" refers to the specific fluorescent signal originating from the labeled nascent RNA transcripts. The "noise" encompasses any background fluorescence or non-specific signal that can obscure the true signal. A high signal-to-noise ratio is crucial for obtaining clear, high-quality images and accurate data.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments that can lead to a low signal-to-noise ratio.

Problem 1: Low or No Signal

A weak or absent fluorescent signal is a common issue that can arise from several factors throughout the experimental workflow.

Possible Causes and Solutions:

  • Inefficient EdU Incorporation:

    • Optimize EdU Concentration: The optimal concentration of photocaged EdU can vary between cell types. It is recommended to perform a concentration titration to find the ideal balance between efficient labeling and potential cytotoxicity.[1][2]

    • Adjust Incubation Time: The duration of incubation with photocaged EdU directly impacts the amount of labeled RNA. Longer incubation times can increase the signal, but may also lead to higher background.[1]

  • Ineffective Photocaging Group Removal:

    • Check Light Source Intensity and Wavelength: Ensure that the light source used for photoactivation has the correct wavelength and sufficient intensity to efficiently cleave the photocaging group.[3][4] The efficiency of uncaging is a product of the extinction coefficient and the quantum yield.

    • Optimize Illumination Time: The duration of light exposure is critical. Insufficient exposure will result in incomplete uncaging, while excessive exposure can lead to phototoxicity and increased background.

  • Inefficient Click Chemistry Reaction:

    • Use Fresh Reagents: The fluorescent azide and copper catalyst used for the click reaction should be fresh and properly stored to ensure maximum reactivity.

    • Optimize Reaction Conditions: Ensure that the click chemistry reaction is performed under optimal buffer and temperature conditions as recommended by the reagent manufacturer.

Problem 2: High Background Noise

High background fluorescence can mask the specific signal from the nascent RNA, making data interpretation difficult.

Possible Causes and Solutions:

  • Non-Specific Staining:

    • Thorough Washing Steps: Increase the number and duration of washing steps after the click chemistry reaction to remove any unbound fluorescent azide.

    • Use of Blocking Agents: Consider using appropriate blocking agents to reduce non-specific binding of the fluorescent probe.

  • Cellular Autofluorescence:

    • Use Appropriate Controls: Always include a negative control (cells not treated with EdU) to assess the level of natural cellular autofluorescence.

    • Select Appropriate Fluorophores: Choose a fluorescent azide with an emission spectrum that minimizes overlap with the autofluorescence of your cell type.

  • Issues with Imaging:

    • Optimize Microscope Settings: Adjust the gain, exposure time, and laser power on the fluorescence microscope to maximize the signal from your sample while minimizing background noise.

    • Image Processing: Utilize image analysis software with background subtraction algorithms to improve the final image quality.

Experimental Protocols

This section provides a generalized, detailed methodology for a this compound experiment. Note that specific parameters may need to be optimized for your particular cell type and experimental setup.

1. Cell Preparation and Incubation with Photocaged EdU:

  • Plate cells on appropriate imaging dishes or slides and allow them to adhere and grow to the desired confluency.

  • Prepare a working solution of photocaged EdU in a complete cell culture medium. The final concentration should be optimized (typically in the low micromolar range).

  • Remove the existing medium from the cells and replace it with the photocaged EdU-containing medium.

  • Incubate the cells for a predetermined period (e.g., 1-4 hours) under standard cell culture conditions.

2. Photoactivation (Uncaging):

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated photocaged EdU.

  • Replace the PBS with fresh, pre-warmed culture medium or an appropriate imaging buffer.

  • Using a fluorescence microscope equipped with a suitable light source (e.g., a 405 nm laser), illuminate the specific region of interest to induce photocleavage of the caging group. The duration and intensity of illumination should be optimized.

3. Fixation and Permeabilization:

  • Immediately after photoactivation, fix the cells by incubating with a 3.7% formaldehyde solution in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells by incubating with a 0.5% Triton® X-100 solution in PBS for 20 minutes at room temperature.

  • Wash the cells twice with PBS.

4. Click Chemistry Reaction:

  • Prepare the click reaction cocktail according to the manufacturer's instructions. This typically includes a fluorescent azide, a copper (II) sulfate solution, and a reducing agent.

  • Remove the PBS from the cells and add the click reaction cocktail.

  • Incubate the cells for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS, with each wash lasting 5 minutes.

5. Imaging and Analysis:

  • Mount the coverslip with an appropriate mounting medium containing a DAPI counterstain if desired.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

  • Analyze the images to quantify the fluorescent signal corresponding to the nascent RNA transcripts.

Data Presentation

The following tables provide examples of how to structure quantitative data for optimizing key experimental parameters. The values presented are for illustrative purposes and should be adapted based on empirical findings.

Table 1: Optimization of Photocaged EdU Concentration

Photocaged EdU Concentration (µM)Mean Signal Intensity (a.u.)Mean Background Intensity (a.u.)Signal-to-Noise Ratio (SNR)Notes
1150503.0Low signal intensity.
5500756.7Good balance of signal and background.
108001505.3Increased signal but also higher background.
208503002.8Potential for cytotoxicity and high background.

Table 2: Optimization of Photoactivation Time

Illumination Time (seconds)Mean Signal Intensity (a.u.)Mean Background Intensity (a.u.)Signal-to-Noise Ratio (SNR)Notes
5200603.3Incomplete uncaging.
15600807.5Optimal uncaging with minimal phototoxicity.
306501205.4No significant signal increase, higher background.
606702003.4Signs of phototoxicity and increased background.

Visualizations

This compound Experimental Workflow

PDdEC_NB_Workflow cluster_prep Cell Preparation cluster_incubation Labeling cluster_activation Activation cluster_detection Detection CellCulture 1. Cell Culture Incubation 2. Incubate with Photocaged EdU CellCulture->Incubation Add photocaged EdU Photoactivation 3. Photoactivation (Uncaging) Incubation->Photoactivation Wash & Irradiate Fixation 4. Fixation & Permeabilization Photoactivation->Fixation Click 5. Click Chemistry Fixation->Click Imaging 6. Fluorescence Microscopy Click->Imaging PDdEC_NB_Signaling cluster_cell Inside the Cell Photocaged_EdU Photocaged EdU Incorporated_EdU Incorporated Caged EdU (in nascent RNA) Photocaged_EdU->Incorporated_EdU Transcription Uncaged_EdU Uncaged EdU Incorporated_EdU->Uncaged_EdU Light Activation Fluorescent_Signal Fluorescent Signal Uncaged_EdU->Fluorescent_Signal Click Chemistry + Fluorescent Azide Nascent_RNA Nascent RNA Nascent_RNA->Incorporated_EdU Troubleshooting_Logic Start Low Signal-to-Noise Ratio LowSignal Is the signal low? Start->LowSignal HighBackground Is the background high? Start->HighBackground CheckEdU Optimize EdU Concentration & Time LowSignal->CheckEdU Yes ImproveWashing Increase Washing Steps HighBackground->ImproveWashing Yes CheckUncaging Optimize Light Source & Duration CheckEdU->CheckUncaging CheckClick Check Click Chemistry Reagents CheckUncaging->CheckClick CheckAutofluorescence Use Controls for Autofluorescence ImproveWashing->CheckAutofluorescence OptimizeImaging Adjust Microscope Settings CheckAutofluorescence->OptimizeImaging

References

Technical Support Center: PDdEC-NB Experimental Guide

Author: BenchChem Technical Support Team. Date: November 2025

A-Note-on-PDdEC-NB: Information regarding "PDdEC-NB" is not widely available in public literature. This guide is structured based on the hypothesis that this compound is a P hoto-d egradable d egrader of a target protein (e.g., E-C atenin) featuring a N orbornene B ioconjugation tag. The principles and troubleshooting steps provided are based on established knowledge of photocleavable linkers, protein degraders, and norbornene chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the likely composition of this compound?

A1: this compound is presumably a trifunctional molecule designed for advanced biological experiments. Its components likely include:

  • A targeting ligand: Binds to a specific protein of interest (e.g., E-Catenin).

  • A photocleavable linker: A chemical bridge that can be broken upon exposure to a specific wavelength of light, often UV or near-UV.[1][2][3] Nitrobenzyl (NB)-based linkers are common due to their responsiveness to cytocompatible light doses.[3]

  • An E3 ligase recruiting moiety: Hijacks the cell's natural protein disposal system (the ubiquitin-proteasome system) to tag the target protein for degradation.[4]

  • A Norbornene tag: A strained alkene used for bioorthogonal "click" chemistry, allowing for the covalent attachment of imaging agents or other molecules.

Q2: What are the primary applications of a molecule like this compound?

A2: The unique structure of this compound allows for several sophisticated experimental applications:

  • Spatiotemporal Control of Protein Degradation: Inducing protein degradation in specific cells or tissues at precise times by controlling light exposure.

  • Mechanism of Action Studies: Using the norbornene tag to attach fluorescent probes to track the molecule's localization and interaction with its target before and after light-induced cleavage.

  • Drug Delivery and Release: The photocleavable linker enables controlled release of the active degrader component.

Q3: What are the critical storage and handling conditions for this compound?

A3: To prevent premature degradation, this compound must be handled with care:

  • Light Protection: Store in amber vials or wrap containers in aluminum foil to protect the photocleavable linker from ambient light.

  • Temperature: Store at -20°C or -80°C as a lyophilized powder or in an appropriate solvent (e.g., anhydrous DMSO).

  • Moisture: Keep desiccated, as moisture can lead to hydrolysis of ester or amide bonds within the molecule over time.

Q4: What wavelength of light is likely required to cleave the photocleavable linker?

A4: The optimal wavelength depends on the specific chemistry of the linker. Nitrobenzyl-based linkers, for example, are typically cleaved by UV light in the range of 340-365 nm. It is crucial to consult the manufacturer's data sheet for the exact excitation maximum to ensure efficient cleavage while minimizing cellular phototoxicity.

Troubleshooting Guides

Guide 1: Issue - Premature or Unintended Degradation of Target Protein

This issue manifests as a loss of the target protein signal (e.g., on a Western blot) before the intended light stimulation.

Potential Cause Troubleshooting Step Rationale
Ambient Light Exposure Work in a darkroom or under red light conditions when handling this compound stock solutions and during experimental setup.The photocleavable linker is sensitive to light, and even brief exposure to ambient lab lighting can initiate cleavage and activate the degrader.
Chemical Instability in Media Prepare fresh dilutions of this compound in pre-warmed, appropriate cell culture media immediately before adding to cells. Avoid prolonged incubation.Components in complex media or prolonged exposure to aqueous environments at 37°C can lead to non-photolytic degradation of the molecule.
Enzymatic Degradation Perform a time-course experiment without light stimulation to assess the baseline stability of the target protein in the presence of the compound.Cellular enzymes could potentially metabolize the linker or other parts of the this compound molecule, leading to its activation.
Guide 2: Issue - Incomplete or Inefficient Target Protein Degradation After Light Stimulation

This is observed when the target protein signal is not significantly reduced after applying the light stimulus.

Potential Cause Troubleshooting Step Rationale
Insufficient Light Penetration Ensure the light source is positioned correctly and is of the specified power. For multi-well plates, check for shadowing effects.Light intensity decreases with distance and can be blocked by media, plasticware, or other cells, leading to incomplete activation of the photocleavable linker.
Incorrect Wavelength Verify the wavelength of the light source matches the excitation maximum of the photocleavable linker specified by the manufacturer.Efficiency of cleavage is highly dependent on the wavelength. Using an incorrect wavelength will result in poor activation.
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration for target degradation in your specific cell line.The effective concentration can vary between cell types due to differences in uptake and efflux pumps.
Proteasome Inhibition Ensure that other treatments used in the experiment do not interfere with the ubiquitin-proteasome system.The degrader relies on a functional proteasome to degrade the target protein. Co-treatment with proteasome inhibitors will block its action.

Experimental Protocols & Methodologies

Protocol 1: Controlled Photodegradation Assay

This protocol details how to induce and quantify the degradation of a target protein using this compound.

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation (in dark): Prepare a stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed cell culture media.

  • Incubation: Add the this compound-containing media to the cells and incubate for a predetermined time (e.g., 2-4 hours) to allow for cellular uptake.

  • Light Stimulation: Expose the designated wells to the specified wavelength and intensity of light for the required duration. Keep a set of control wells covered in foil to serve as the "no light" control.

  • Post-Stimulation Incubation: Return the plate to the incubator for a time course (e.g., 0, 2, 4, 8, 24 hours) to allow for protein degradation to occur.

  • Cell Lysis: At each time point, wash the cells with cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Analyze the protein levels in the lysates using Western blotting or another quantitative protein analysis method.

Protocol 2: Norbornene Tagging with a Fluorescent Probe

This protocol describes how to label this compound with a tetrazine-functionalized fluorescent dye via click chemistry for imaging studies.

  • Reagent Preparation: Prepare a stock solution of this compound and a tetrazine-conjugated fluorophore (e.g., Tetrazine-Alexa Fluor 488) in an appropriate solvent like DMSO.

  • Conjugation Reaction: In a microcentrifuge tube, combine this compound and the tetrazine-fluorophore in a 1:1.5 molar ratio in a reaction buffer (e.g., PBS, pH 7.4).

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. The inverse electron-demand Diels-Alder reaction between norbornene and tetrazine is typically rapid.

  • Application: The resulting fluorescently-labeled this compound can be diluted in cell culture media and added to cells for live-cell imaging to track its subcellular localization.

  • Imaging: Use fluorescence microscopy to visualize the tagged degrader within the cells.

Visualizations

PDdEC_NB_Mechanism cluster_cell Cell PDdEC_NB This compound Ternary_Complex Ternary Complex (Target-PDdEC-NB-E3) PDdEC_NB->Ternary_Complex Binds Target Target Protein (e.g., E-Catenin) Target->Ternary_Complex Binds Proteasome Proteasome Target->Proteasome Enters E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degrades Light Light Stimulus (e.g., 365nm) Light->PDdEC_NB Activates (Cleaves Linker) Inactive_PDdEC_NB Inactive this compound (Protected from light)

Caption: Proposed mechanism of action for light-activated this compound leading to target protein degradation.

Troubleshooting_Workflow Start Experiment Start: No/Low Degradation Check_Light Check Light Source: Correct Wavelength & Power? Start->Check_Light Check_Conc Check Compound: Optimal Concentration? Check_Light->Check_Conc Yes Fail Problem Persists: Consult Technical Support Check_Light->Fail No Check_Protocol Review Protocol: Sufficient Incubation Time? Check_Conc->Check_Protocol Yes Check_Conc->Fail No Check_Reagents Check Reagents: Degraded Stock Solution? Check_Protocol->Check_Reagents Yes Check_Protocol->Fail No Success Successful Degradation Check_Reagents->Success No (New Stock) Check_Reagents->Fail Yes

Caption: A logical workflow for troubleshooting inefficient target protein degradation experiments.

References

Technical Support Center: PDdEC-NB Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding?

Non-specific binding refers to the adherence of a probe or molecule of interest (in this hypothetical case, PDdEC-NB) to surfaces or molecules other than its intended target. This can lead to high background signals, false positives, and reduced assay sensitivity.[1][2]

Q2: What are the common causes of non-specific binding?

Several factors can contribute to non-specific binding, including:

  • Hydrophobic interactions: The probe and other components in the assay may have hydrophobic regions that interact non-specifically.[3]

  • Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces or proteins.[3][4]

  • Insufficient blocking: The surfaces of the experimental vessel (e.g., microplate wells, beads) may not be adequately coated with a blocking agent, leaving sites for non-specific attachment.

  • Probe concentration: Using too high a concentration of the detection probe can lead to increased non-specific binding.

  • Inadequate washing: Insufficient or improper washing steps may not effectively remove unbound probe.

Q3: How can I test for non-specific binding in my experiment?

To determine the extent of non-specific binding, you should run a negative control experiment. This typically involves running the assay without the target molecule or with an inactive version of the probe. Any signal detected in this control can be attributed to non-specific binding.

Troubleshooting Guide

Issue: High background signal across all samples

High background is a common indicator of significant non-specific binding. Here are some steps to troubleshoot this issue:

1. Have you optimized your blocking step?

  • Inadequate blocking agent: The choice of blocking agent is critical. If you are experiencing high background, consider trying a different blocking agent or optimizing the concentration. Common blocking agents include Bovine Serum Albumin (BSA), casein, and non-ionic detergents like Tween 20.

  • Insufficient incubation time: Ensure that you are incubating with the blocking buffer for the recommended amount of time to allow for complete coating of the surface.

2. Is your probe concentration too high?

  • Titrate your probe: Perform a titration experiment to determine the optimal concentration of this compound. The ideal concentration should provide a robust signal with your positive control while minimizing background in your negative control.

3. Are your washing steps stringent enough?

  • Increase the number of washes: Adding more wash steps can help to remove non-specifically bound probe.

  • Increase the duration of washes: Longer incubation times during washing can also be beneficial.

  • Include a detergent in the wash buffer: A small amount of a non-ionic detergent, such as Tween 20, in your wash buffer can help to disrupt weak, non-specific interactions.

Issue: False positives in negative control samples

If you are observing a signal in your negative controls that is significantly above the baseline, this is a clear indication of non-specific binding.

1. Have you included a protein blocker in your assay buffer?

  • Use a protein blocker: Including a protein blocker like BSA in your assay buffer can help to prevent your probe from binding non-specifically to other proteins in your sample.

2. Is the salt concentration of your buffers optimal?

  • Adjust the salt concentration: Increasing the salt concentration (e.g., with NaCl) in your buffers can help to disrupt electrostatic interactions that may be causing non-specific binding.

3. Have you considered modifying the pH of your buffers?

  • Optimize the pH: The pH of your buffers can influence the charge of your probe and other molecules in the assay. Experimenting with different pH values may help to reduce charge-based non-specific binding.

Quantitative Data Summary

The following table provides a hypothetical example of how different blocking agents and concentrations can affect the signal-to-noise ratio in a this compound assay.

Blocking AgentConcentrationSignal (Positive Control)Background (Negative Control)Signal-to-Noise Ratio
BSA1%15003005.0
BSA3%14502007.25
Casein1%16002506.4
Casein2%15801808.78
No BlockerN/A18009002.0

Experimental Protocols

Protocol: Optimizing Blocking Conditions to Reduce Non-Specific Binding

This protocol outlines a general procedure for testing different blocking agents to minimize non-specific binding of a hypothetical this compound probe.

Materials:

  • This compound Probe

  • Assay Buffer

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffers (e.g., 1% BSA in PBS, 3% BSA in PBS, 1% Casein in PBS)

  • Positive and Negative Control Samples

  • Microplate or other assay surface

Procedure:

  • Coat the assay surface: If your assay requires it, coat the wells of a microplate with your capture molecule and incubate as required. Wash three times with Wash Buffer.

  • Block the surface: Add 200 µL of each of the different Blocking Buffers to separate wells. Also include a "No Blocker" control. Incubate for 1-2 hours at room temperature.

  • Wash: Discard the blocking buffer and wash the wells three times with Wash Buffer.

  • Add samples: Add your positive and negative control samples to the appropriate wells. Incubate for the recommended time.

  • Wash: Wash the wells three times with Wash Buffer.

  • Add this compound Probe: Dilute the this compound probe to its working concentration in Assay Buffer and add it to all wells. Incubate as required.

  • Final Washes: Wash the wells five times with Wash Buffer, ensuring to remove all residual liquid after the final wash.

  • Detection: Add the detection reagent and measure the signal according to your assay protocol.

  • Analysis: Calculate the signal-to-noise ratio for each blocking condition to determine the most effective one.

Visualizations

TroubleshootingWorkflow Start High Background or False Positives Observed Q_Blocker Is the blocking step optimized? Start->Q_Blocker A_Blocker Optimize Blocker: - Try different agents (BSA, Casein) - Increase concentration - Increase incubation time Q_Blocker->A_Blocker No Q_Probe Is the probe concentration too high? Q_Blocker->Q_Probe Yes A_Blocker->Q_Probe A_Probe Titrate the this compound probe to a lower concentration. Q_Probe->A_Probe Yes Q_Wash Are the wash steps stringent enough? Q_Probe->Q_Wash No A_Probe->Q_Wash A_Wash Optimize Washes: - Increase number of washes - Add detergent (e.g., Tween 20) - Increase wash duration Q_Wash->A_Wash No Q_Buffer Is the assay buffer optimized? Q_Wash->Q_Buffer Yes A_Wash->Q_Buffer A_Buffer Optimize Buffer: - Add protein blockers (e.g., BSA) - Adjust salt concentration (NaCl) - Modify pH Q_Buffer->A_Buffer No End Reduced Non-Specific Binding Q_Buffer->End Yes A_Buffer->End

Caption: A troubleshooting workflow for addressing high non-specific binding.

BlockingMechanism cluster_0 Without Blocking Agent cluster_1 With Blocking Agent Surface_unblocked Assay Surface Probe_nsb This compound Probe Probe_nsb->Surface_unblocked Non-specific binding Target Target Molecule Surface_blocked Assay Surface Blocker Blocking Agent Blocker->Surface_blocked Coats surface Probe_sb This compound Probe Target_bound Target Molecule Probe_sb->Target_bound Specific binding Target_bound->Surface_blocked

Caption: Mechanism of how blocking agents reduce non-specific binding.

References

Technical Support Center: Optimizing PDdEC-NB Synthesis for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and application of PDdEC-NB, a disulfide-cleavable linker critical for the development of advanced Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this compound synthesis, troubleshoot common issues, and improve overall efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a disulfide-cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs).[1] Its key feature is a disulfide bond that remains stable in the bloodstream but is cleaved in the highly reductive environment inside tumor cells, triggered by agents like glutathione.[][3] This selective cleavage ensures the targeted release of a cytotoxic payload, minimizing off-target toxicity.[][3]

Q2: What is the general mechanism of action for an ADC synthesized with this compound?

ADCs synthesized with disulfide linkers like this compound operate on a targeted delivery principle. The antibody component of the ADC specifically binds to an antigen on the surface of a cancer cell. The cell then internalizes the ADC/antigen complex. Inside the cell, the high concentration of reducing agents, such as glutathione, cleaves the disulfide bond in the this compound linker. This releases the potent cytotoxic payload, leading to cell death.

Q3: What are the most critical parameters to control during the synthesis of the linker-payload complex?

The most critical parameters include reaction temperature, reaction time, pH, and the molar ratio of reactants. Sub-optimal conditions can lead to incomplete reactions, the formation of side products, or instability of the linker-payload construct. For instance, in syntheses involving chloroformates, moisture must be rigorously excluded to prevent hydrolysis.

Q4: How does the hydrophobicity of the linker-payload affect the ADC synthesis and final product?

The hydrophobicity of the linker-payload can significantly impact the solubility, aggregation, and pharmacokinetic properties of the final ADC. Highly hydrophobic constructs may precipitate out of aqueous buffers, leading to low yields and difficulties during purification. It can also promote aggregation of the final ADC, which can induce immunogenicity and alter its effectiveness. Modifications, such as incorporating PEG spacers, can help mitigate these issues by increasing hydrophilicity.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and its conjugation to antibodies.

Problem Potential Cause(s) Recommended Solution(s) Relevant Analytical Techniques
Low Yield of this compound Linker - Incomplete reaction. - Hydrolysis of starting materials (e.g., chloroformate). - Sub-optimal reaction temperature or time. - Product loss during purification.- Ensure all reactants are pure and anhydrous. - Use an inert atmosphere (e.g., nitrogen or argon). - Optimize reaction time and temperature by running small-scale test reactions. - Use Thin Layer Chromatography (TLC) to monitor reaction completion. - Optimize the silica gel chromatography conditions (solvent system, gradient).TLC, HPLC, NMR, Mass Spectrometry (MS)
Low Drug-to-Antibody Ratio (DAR) - Inefficient conjugation reaction. - Insufficient reduction of antibody interchain disulfide bonds. - Steric hindrance from the linker-payload. - Low molar excess of linker-payload.- Optimize conjugation pH, temperature, and time. - Adjust the concentration and incubation time of the reducing agent (e.g., TCEP or DTT). - Consider a linker with a longer spacer arm to reduce steric hindrance. - Increase the molar excess of the linker-payload construct.Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)
ADC Aggregation - High hydrophobicity of the linker-payload. - High DAR, leading to increased overall hydrophobicity. - Inappropriate buffer conditions during conjugation or purification.- Introduce hydrophilic moieties (e.g., PEG) into the linker design. - Aim for an optimal DAR, typically between 2 and 4. - Screen different purification buffers to maintain ADC solubility. - Perform a buffer exchange into a suitable formulation buffer post-purification.Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS)
Premature Payload Release (Linker Instability) - The disulfide bond is too labile. - Steric hindrance around the disulfide bond is insufficient.- Introduce steric hindrance near the disulfide bond (e.g., by adding methyl groups) to increase its stability in plasma.HPLC-MS analysis of ADC incubated in plasma

Experimental Protocols

Protocol 1: Representative Synthesis of a Pyridyl Disulfide Linker (Based on PDEC-NB Synthesis)

This protocol describes a general procedure for synthesizing a pyridyl disulfide-containing linker, which is a key structural motif in many ADC linkers. The synthesis of PDEC-NB, a related compound, has been reported with a 96% yield.

Objective: To synthesize a 4-nitrophenyl carbonate-activated pyridyl disulfide linker.

Materials:

  • 2-(2-pyridinyldithio)ethanol hydrochloride

  • p-Nitrophenyl chloroformate

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Methodology:

  • Dissolve 2-(2-pyridinyldithio)ethanol hydrochloride in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Add 2 equivalents of anhydrous pyridine to the solution.

  • In a separate flask, dissolve p-nitrophenyl chloroformate (approx. 1.02 equivalents) in anhydrous DCM.

  • Slowly add the p-nitrophenyl chloroformate solution to the first mixture over 15 minutes with stirring.

  • Allow the reaction to stir at room temperature for 15 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Once complete, filter the mixture to remove the precipitated pyridine hydrochloride.

  • Wash the filtrate with deionized water (2x) to remove any remaining dissolved pyridine hydrochloride.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product using silica gel column chromatography to yield the final activated linker.

Protocol 2: General Procedure for ADC Conjugation and Purification

Objective: To conjugate the linker-payload to a monoclonal antibody (mAb) and purify the resulting ADC.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP)

  • This compound-payload construct dissolved in an organic co-solvent (e.g., DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification columns: Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC)

Methodology:

  • Antibody Reduction: Incubate the mAb with a specific molar excess of a reducing agent like TCEP to selectively reduce the interchain disulfide bonds. Typical conditions are 30-120 minutes at room temperature or 37°C.

  • Conjugation: Add the this compound-payload solution to the reduced mAb. The reaction is typically run for 1-8 hours at 4°C or room temperature.

  • Quenching: Add a quenching reagent like N-acetylcysteine to cap any unreacted sites on the antibody.

  • Purification - HIC: The primary purification step is performed using HIC to separate the ADC based on the drug-to-antibody ratio (DAR). Unconjugated antibody elutes first, followed by ADCs with increasing DAR values.

  • Purification - SEC: An SEC column is used as a final polishing step to remove any high molecular weight aggregates and residual small molecule impurities (e.g., free linker-payload).

  • Analysis and Formulation: Analyze the purified ADC using HIC (for DAR), SEC (for aggregation), and UV/Vis spectroscopy. Perform a buffer exchange into a suitable storage/formulation buffer.

Visualizations

The following diagrams illustrate key processes in the synthesis and action of ADCs using this compound.

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (e.g., TCEP) conjugation Conjugation Reaction reduced_mAb->conjugation linker This compound lp Linker-Payload Construct linker->lp payload Cytotoxic Payload payload->lp lp->conjugation crude_adc Crude ADC Mixture conjugation->crude_adc purified_adc Purified ADC crude_adc->purified_adc Purification (HIC, SEC)

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

ADC_Mechanism_of_Action ADC ADC Receptor Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Endosome/ Lysosome Internalization->Lysosome Cleavage Linker Cleavage (High Glutathione) Lysosome->Cleavage 3. Trafficking Payload Released Payload Cleavage->Payload 4. Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for a disulfide-linked ADC at the tumor cell.

References

Technical Support Center: PDdEC-NB Protocol Modifications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific protocol "PDdEC-NB" is not found in publicly available scientific literature. This technical support guide provides information based on general Photodynamic Therapy (PDT) principles and uses "[this compound]" as a placeholder for a novel photosensitizer. Researchers should adapt these guidelines based on the specific properties of [this compound] and their experimental cell line.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the [this compound] protocol?

A1: The [this compound] protocol is a form of Photodynamic Therapy (PDT). It involves the administration of a photosensitizing agent, [this compound], which is activated by light of a specific wavelength.[1][2] Upon activation, [this compound] transfers energy to molecular oxygen, generating reactive oxygen species (ROS), primarily singlet oxygen.[1][3] These highly reactive molecules cause cellular damage, leading to cell death through apoptosis or necrosis.[3] The therapy's effectiveness relies on the preferential accumulation of the photosensitizer in target cells and the localized application of light.

Q2: What are the critical parameters to optimize for a specific cell line?

A2: For any given cell line, the following parameters are crucial for successful PDT and should be optimized:

  • [this compound] Concentration: The concentration of the photosensitizer should be high enough to induce cytotoxicity upon light activation but low enough to minimize dark toxicity (toxicity without light).

  • Incubation Time: This is the period the cells are exposed to [this compound] before light exposure, allowing for sufficient uptake and localization of the photosensitizer.

  • Light Dose (Fluence): The total amount of light energy delivered to the cells. It is a product of the irradiance (light intensity) and the exposure time.

  • Wavelength of Light: The light source's wavelength must overlap with the absorption spectrum of the [this compound] photosensitizer to ensure efficient activation.

Q3: What are the appropriate controls for a [this compound] PDT experiment?

A3: To ensure the validity of your results, the following controls are essential:

  • Untreated Cells: Cells that do not receive [this compound] or light exposure. This is your baseline for cell viability.

  • [this compound] Only (Dark Control): Cells incubated with [this compound] but not exposed to light. This control measures the dark toxicity of the photosensitizer.

  • Light Only Control: Cells exposed to the light source without prior incubation with [this compound]. This control checks for any cytotoxic effects of the light itself.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Phototoxicity / High Cell Survival 1. Sub-optimal [this compound] concentration. 2. Insufficient incubation time. 3. Inadequate light dose (fluence) or incorrect wavelength. 4. Low oxygen levels (hypoxia) in the cell culture. 5. Cell line is resistant to PDT.1. Perform a dose-response curve to determine the optimal [this compound] concentration. 2. Optimize the incubation time to ensure maximal uptake of the photosensitizer. 3. Verify the light source's wavelength and power output. Increase the light dose by adjusting the exposure time or irradiance. 4. Ensure adequate oxygenation during the experiment. Consider using specialized incubation chambers if necessary. 5. Investigate potential resistance mechanisms, such as antioxidant pathways or drug efflux pumps.
High Dark Toxicity 1. The concentration of [this compound] is too high. 2. The [this compound] compound is unstable and degrading into toxic byproducts. 3. Contamination of the cell culture.1. Reduce the concentration of [this compound] used for incubation. 2. Check the purity and stability of your [this compound] stock solution. Store it properly, protected from light and at the recommended temperature. 3. Regularly test your cell cultures for mycoplasma and other contaminants.
Inconsistent Results Between Experiments 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation time or temperature. 3. Fluctuations in the light source's power output. 4. Pipetting errors leading to incorrect [this compound] concentrations.1. Ensure a consistent number of cells are seeded for each experiment and that they are in the logarithmic growth phase. 2. Strictly adhere to the optimized incubation time and use a calibrated incubator. 3. Measure the light source's irradiance before each experiment. 4. Calibrate your pipettes regularly and use careful pipetting techniques.
Cells Detaching During the Procedure 1. Excessive washing steps. 2. The cell line has poor adherence. 3. Toxicity from the [this compound] or the PDT treatment itself.1. Be gentle during washing steps. 2. Use coated culture plates (e.g., poly-D-lysine) to improve cell attachment. 3. Assess cell morphology and viability at each step to pinpoint when detachment occurs.

Experimental Protocols & Data

Optimizing [this compound] Concentration and Light Dose

The optimal parameters for the [this compound] protocol are highly dependent on the specific cell line. Below are example tables summarizing optimization experiments for a hypothetical cell line.

Table 1: Optimization of [this compound] Concentration (Light Dose: Constant at 10 J/cm²)

[this compound] Concentration (µM)Incubation Time (hours)Cell Viability (%)
0 (Control)4100
1485
5455
10425
20410

Table 2: Optimization of Light Dose ([this compound] Concentration: Constant at 10 µM)

Light Dose (J/cm²)Incubation Time (hours)Cell Viability (%)
0 (Dark Control)498
2470
5445
10425
15415
Detailed Methodology: In Vitro [this compound] PDT Protocol

This protocol provides a general framework for conducting a PDT experiment with [this compound].

  • Cell Seeding:

    • Seed the desired cell line in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Photosensitizer Incubation:

    • Prepare fresh dilutions of [this compound] in serum-free cell culture medium.

    • Remove the old medium from the cells and wash once with Phosphate-Buffered Saline (PBS).

    • Add the [this compound] dilutions to the appropriate wells. Include "dark control" wells that will not be exposed to light.

    • Incubate for the predetermined optimal time (e.g., 4 hours) at 37°C and 5% CO₂, protected from light.

  • Light Exposure:

    • After incubation, remove the [this compound] containing medium and wash the cells once with PBS.

    • Add fresh, complete medium to all wells.

    • Expose the designated wells to a light source with the appropriate wavelength for [this compound] activation. Deliver the optimized light dose.

    • Keep the "dark control" and "untreated" plates covered during this time.

  • Post-Treatment Incubation:

    • Return the plates to the incubator for a period of 24-48 hours to allow for the induction of cell death.

  • Assessment of Cell Viability:

    • Cell viability can be assessed using various assays, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

    • Read the absorbance or fluorescence using a plate reader.

    • Calculate cell viability relative to the untreated control group.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate24h Incubate 24h seed->incubate24h add_ps Add [this compound] incubate24h->add_ps incubate_ps Incubate (e.g., 4h) Protected from Light add_ps->incubate_ps wash Wash with PBS incubate_ps->wash add_medium Add Fresh Medium wash->add_medium irradiate Irradiate with Light add_medium->irradiate incubate_post Incubate 24-48h irradiate->incubate_post viability_assay Perform Cell Viability Assay (e.g., MTT) incubate_post->viability_assay analyze Analyze Data viability_assay->analyze

Caption: General experimental workflow for in vitro Photodynamic Therapy (PDT).

Signaling Pathway

G cluster_trigger PDT Insult cluster_damage Cellular Damage cluster_response Cellular Response PDT [this compound] + Light ROS Reactive Oxygen Species (ROS) PDT->ROS mito Mitochondrial Damage ROS->mito er ER Stress ROS->er membrane Membrane Damage ROS->membrane apoptosis Apoptosis mito->apoptosis Cytochrome c release survival Survival Pathways (e.g., NF-κB) er->survival membrane->apoptosis survival->apoptosis Inhibits

Caption: Simplified signaling pathways activated by PDT-induced ROS.

References

Addressing variability in PDdEC-NB experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PDdEC-NB Platform

This guide provides troubleshooting and frequently asked questions for researchers using the This compound (Protein Degradation dependent on Effector Complex recruitment by a NanoBody) platform. Our goal is to help you address experimental variability and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound system?

A1: The this compound is a bifunctional molecule designed for targeted protein degradation. It consists of a high-affinity nanobody (NB) that recognizes the protein of interest (POI) and a "PDdEC" moiety that recruits a cellular E3 ubiquitin ligase complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

cluster_0 This compound Molecule cluster_1 Cellular Machinery PDdEC_NB Nanobody (NB) PDdEC_Moiety PDdEC Moiety PDdEC_NB->PDdEC_Moiety Linker POI Protein of Interest (POI) PDdEC_NB->POI Binds E3_Ligase E3 Ubiquitin Ligase PDdEC_Moiety->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Degrades E3_Ligase->POI Ubiquitinates Ub Ubiquitin Ub->E3_Ligase

Caption: Mechanism of this compound targeted protein degradation.

Q2: What are the most common sources of variability in this compound experiments?

A2: Variability typically arises from three main areas:

  • Reagent Consistency: Differences in this compound molecule stability, concentration, or aggregation between batches.

  • Cellular Factors: Variations in cell line passage number, cell density, health, and endogenous expression levels of the target protein or E3 ligase.

  • Assay Conditions: Inconsistencies in incubation times, reagent concentrations, and the specific readout method used (e.g., Western Blot, mass spectrometry).

Troubleshooting Guide

Issue 1: High Variability Between Replicates

You observe significant differences in the percentage of target protein degradation across your technical or biological replicates.

Possible Causes & Solutions:

  • Inconsistent Cell Seeding: Uneven cell density can lead to varied responses.

    • Solution: Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to distribute cells evenly. Always visually inspect plates before treatment.

  • This compound Preparation: Aggregation or improper dilution of the this compound molecule can cause inconsistent dosing.

    • Solution: Prepare fresh dilutions for each experiment from a validated stock. Briefly vortex and centrifuge the stock vial before dilution.

start High Replicate Variability check_cells Check Cell Seeding Protocol start->check_cells check_reagent Review Reagent Preparation check_cells->check_reagent Seeding OK cell_solution Implement Homogenous Cell Suspension & Plating check_cells->cell_solution Uneven Seeding reagent_solution Prepare Fresh Dilutions Before Each Experiment check_reagent->reagent_solution Inconsistent Preparation end_node Variability Reduced cell_solution->end_node reagent_solution->end_node

Caption: Workflow for troubleshooting high replicate variability.

Data Comparison:

The table below illustrates how inconsistent cell seeding can affect degradation measurements.

ParameterWell 1Well 2Well 3% StDev
Uneven Seeding
Cells Seeded (Approx.)8,00015,00011,000-
% Degradation45%75%62%20.4%
Consistent Seeding
Cells Seeded (Approx.)10,00010,5009,800-
% Degradation68%71%69%2.2%
Issue 2: Low or No Target Degradation

You observe minimal degradation of your target protein, even at high concentrations of the this compound molecule.

Possible Causes & Solutions:

  • Low Target or E3 Ligase Expression: The cell line may not express sufficient levels of the protein of interest or the specific E3 ligase recruited by the PDdEC moiety.

    • Solution: Confirm the expression levels of both the target and the E3 ligase via Western Blot or qPCR. Consider using a different cell line with higher expression.

  • Suboptimal this compound Concentration: The degradation efficiency of bifunctional molecules often follows a "hook effect," where very high concentrations can inhibit the formation of the key ternary complex (POI-PDdEC-NB-E3 Ligase).

    • Solution: Perform a dose-response experiment to identify the optimal concentration range.

Protocol: Dose-Response Experiment for Optimal Degradation

  • Cell Plating: Seed cells in a 24-well plate at a density of 50,000 cells/well and incubate for 24 hours.

  • This compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the this compound molecule in the appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO). Recommended starting concentration is 10 µM.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions.

  • Incubation: Incubate the plate for the desired endpoint (e.g., 18 hours).

  • Lysis & Analysis: Wash the cells with PBS, lyse them in RIPA buffer, and quantify total protein. Analyze target protein levels via Western Blot.

  • Quantification: Densitometrically quantify the target protein band, normalizing to a loading control (e.g., GAPDH). Calculate the percent degradation relative to the vehicle control.

Example Dose-Response Data:

This compound Conc. (nM)% DegradationDC50 (Degradation)
0 (Vehicle)0%
0.15%
128%
1065%~5 nM
10088%
100092%
1000070% (Hook Effect)
Issue 3: Suspected Off-Target Effects

You observe changes in cell morphology, viability, or the levels of proteins other than your intended target.

Possible Causes & Solutions:

  • Nanobody Cross-Reactivity: The nanobody component may have some affinity for other proteins with similar epitopes.

    • Solution: Perform a proteome-wide analysis (e.g., mass spectrometry) to identify unintended targets. Compare the activity of your this compound with a negative control, such as a version with a mutated, non-binding nanobody.

  • General Cellular Toxicity: The this compound molecule itself or the vehicle it's dissolved in could be toxic at high concentrations.

    • Solution: Run a cell viability assay (e.g., CellTiter-Glo®) in parallel with your degradation experiment to assess cytotoxicity across your dose-response range.

start Suspected Off-Target Effects check_specificity Assess Nanobody Specificity start->check_specificity check_toxicity Evaluate Cellular Toxicity start->check_toxicity specificity_solution Run Proteomics vs. Negative Control this compound check_specificity->specificity_solution toxicity_solution Perform Cell Viability Assay (e.g., CellTiter-Glo) check_toxicity->toxicity_solution end_node Source of Off-Target Effect Identified specificity_solution->end_node toxicity_solution->end_node

Caption: Decision tree for investigating off-target effects.

Technical Support Center: PDdEC-NB Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of PDdEC-NB, a disulfide cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional, disulfide-containing linker. Its primary application is in the field of bioconjugation, specifically for the development of antibody-drug conjugates (ADCs). It serves as a bridge, connecting a cytotoxic payload to a monoclonal antibody. The disulfide bond within the linker is designed to be stable in systemic circulation but can be cleaved in the reducing environment of the intracellular space of target cells, releasing the cytotoxic drug.

Q2: I have sourced this compound from different suppliers and noticed discrepancies in the provided chemical information (e.g., CAS number, molecular weight). Why is this, and which information should I trust?

It is not uncommon for different suppliers to report slightly different information for research chemicals. This can be due to several reasons:

  • Different Salt Forms or Solvates: The compound may be supplied as a different salt (e.g., HCl salt vs. free base) or solvate (e.g., hydrated form), which would alter the molecular weight.

  • Proprietary Nature: The exact structure or a minor modification may be proprietary to the supplier.

  • Internal Lot Numbering vs. CAS Registry: A supplier might use an internal catalog number that is different from the official CAS registry number.

Recommendation: Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific lot you have purchased. The CoA will contain the most accurate and relevant information for your batch of the compound. If you have concerns, contact the supplier's technical support for clarification.

Q3: What are the critical quality attributes of this compound that I should assess before using it in my conjugation experiments?

The critical quality attributes for this compound include:

  • Purity: The percentage of the desired compound, typically assessed by HPLC and/or NMR. High purity is crucial to ensure efficient and reproducible conjugation.

  • Identity: Confirmation of the chemical structure, usually verified by mass spectrometry and NMR.

  • Absence of Impurities: Key impurities to monitor include starting materials from the synthesis, byproducts, and degradation products.

  • Moisture Content: Excessive moisture can affect the stability and reactivity of the compound.

Q4: How should I properly store and handle this compound to prevent degradation?

Proper storage and handling are critical for maintaining the integrity of this compound.

  • Storage: As a powder, it should be stored at -20°C for long-term stability (up to 2 years). For short-term storage, it can be kept at 4°C for a couple of weeks.

  • In Solution: When dissolved in a solvent like DMSO, it is recommended to store at -80°C for long-term use (up to 6 months) and at 4°C for short-term use (up to 2 weeks).

  • Handling: Avoid repeated freeze-thaw cycles. It is best to aliquot the stock solution into smaller, single-use volumes. The compound is sensitive to moisture, so it should be handled in a dry environment. Allow the vial to warm to room temperature before opening to minimize condensation.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Low Purity of this compound Detected by HPLC

Question: My HPLC analysis of the freshly received this compound shows a lower purity than stated on the datasheet. What could be the cause?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Improper Storage During Shipping While many suppliers ship at room temperature, extended exposure to high temperatures can cause degradation. Contact the supplier to report the issue and request a replacement.
Inappropriate HPLC Method The HPLC method you are using may not be optimal for this compound. Ensure your column, mobile phase, and gradient are suitable for separating the compound from potential impurities. Refer to the recommended HPLC protocol below.
Degradation Upon Dissolving The solvent used may be causing degradation. Ensure you are using a high-quality, dry solvent (e.g., anhydrous DMSO).
Presence of Isomers The synthesis of this compound might result in isomers that have similar masses but different retention times on HPLC.
Issue 2: Inefficient Conjugation to the Antibody

Question: I am seeing a low yield of the final ADC product. What are the potential reasons related to the this compound linker?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degraded this compound If the linker has degraded due to improper storage, it will be less reactive. Use a fresh vial of the linker or re-purify the existing stock if possible.
Suboptimal Reaction Conditions The pH of the reaction buffer is critical for the thiol-disulfide exchange. The optimal pH is typically between 6.5 and 7.5. Also, ensure the molar excess of the linker is appropriate (typically 5-20 fold excess over the antibody).
Presence of Reducing Agents If your antibody solution contains residual reducing agents (e.g., DTT, TCEP) from a disulfide bond reduction step, they will compete with the antibody's thiols for the linker. Ensure complete removal of reducing agents before adding this compound.
Steric Hindrance The conjugation site on your antibody might be sterically hindered, preventing efficient reaction with the linker. Consider using a linker with a longer spacer arm if this is suspected.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a final concentration of 50-100 µg/mL in the mobile phase A.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 254 nm and 280 nm
Gradient 5% to 95% B over 20 minutes
  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Identity Confirmation of this compound by Mass Spectrometry (MS)

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 10-20 µg/mL) in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid.

  • Infusion: Infuse the sample directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Compare the observed m/z value of the molecular ion ([M+H]⁺) with the theoretical mass of this compound.

Expected Molecular Weights:

Supplier Formula Molecular Weight ( g/mol ) Expected [M+H]⁺
Supplier AC₁₄H₁₂N₂O₅S₂352.39353.02
Supplier BC₁₆H₁₆N₂O₅S₂380.44381.05

Note: The differences in formula and molecular weight may be due to variations in the spacer or protecting groups used by different manufacturers. Always refer to the specific supplier's datasheet.

Protocol 3: General Procedure for Antibody Conjugation with this compound

This protocol outlines a general workflow for conjugating this compound to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound

  • Reducing agent (e.g., TCEP)

  • Reaction buffer (e.g., PBS with EDTA, pH 7.2)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Workflow:

ADC_Conjugation_Workflow mAb 1. Antibody Preparation reduction 2. Antibody Reduction (e.g., with TCEP) mAb->reduction Add reducing agent purification1 3. Removal of Reducing Agent reduction->purification1 Desalting column conjugation 4. Conjugation with This compound purification1->conjugation Add this compound quenching 5. Quenching of Unreacted Linker conjugation->quenching Add N-acetylcysteine purification2 6. ADC Purification (e.g., SEC) quenching->purification2 Purify conjugate analysis 7. ADC Characterization purification2->analysis HPLC, MS, etc.

Caption: General workflow for the conjugation of this compound to a monoclonal antibody.

Signaling Pathways and Logical Relationships

The following diagram illustrates the mechanism of action of an ADC synthesized with a cleavable linker like this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation binding 1. Binding ADC->binding receptor Target Antigen (Receptor) receptor->binding internalization 2. Internalization (Endocytosis) binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome cleavage 3. Linker Cleavage (Reduction of Disulfide) lysosome->cleavage drug_release 4. Drug Release cleavage->drug_release cytotoxicity 5. Cytotoxicity (e.g., Apoptosis) drug_release->cytotoxicity

Caption: Mechanism of action of an antibody-drug conjugate with a cleavable linker.

Validation & Comparative

PDdEC-NB validation in [specific biological model]

Author: BenchChem Technical Support Team. Date: November 2025

As a helpful AI assistant, I am ready to generate a comparison guide for you. However, after conducting a comprehensive search, I was unable to find any publicly available information on a compound or entity referred to as "PDdEC-NB" in the context of biological validation or research.

This could be for several reasons:

  • The name may be an internal codename not yet disclosed in public literature.

  • It might be a very recently developed compound with no publications available yet.

  • There might be a typographical error in the name.

To proceed with your request, could you please verify the name "this compound"? Alternatively, if you could provide the general class of compound, its molecular target, or the biological pathway it is intended to modulate, I can then build a comprehensive comparison guide for a representative or analogous compound.

For example, you could specify:

  • A known PROTAC degrader (e.g., ARV-110) and the specific cancer model it's validated in.

  • A specific kinase inhibitor (e.g., Osimertinib) and its validation in lung cancer models.

  • A known gene-editing tool and its validation in a specific genetic disease model.

Once you provide a viable topic, I will proceed to generate the requested guide, complete with data tables, detailed protocols, and the specified Graphviz diagrams.

A Comparative Guide to Cleavable Linkers in Antibody-Drug Conjugates: PDdEC-NB vs. MC-VC-PABC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the design and optimization of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic success. The linker dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the therapeutic window. This guide provides an objective comparison of two distinct cleavable linker technologies: the disulfide-based linker, represented by PDdEC-NB, and the widely utilized peptide-based linker, MC-VC-PABC (Maleimidocaproyl-Valine-Citrulline-p-Aminobenzoyloxycarbonyl).

While direct head-to-head experimental data for this compound is limited in publicly available literature, this guide will compare the established performance of MC-VC-PABC with the known characteristics of disulfide linkers as a class, to which this compound belongs. This comparison is supported by established principles of ADC linker technology and includes detailed experimental protocols for direct evaluation.

Mechanism of Action: Distinct Cellular Triggers

The fundamental difference between this compound and MC-VC-PABC lies in their payload release mechanisms, which are triggered by different physiological conditions within the tumor microenvironment and the target cancer cell.

This compound (Disulfide Linker): This linker class utilizes the significant difference in glutathione (GSH) concentration between the extracellular space and the intracellular environment. Disulfide bonds are stable in the bloodstream, where GSH levels are low. However, upon internalization into a cancer cell, the much higher intracellular GSH concentration (in the millimolar range) rapidly reduces the disulfide bond, leading to the release of the cytotoxic payload.

MC-VC-PABC (Peptide Linker): This linker's cleavage is dependent on enzymatic activity. The valine-citrulline (VC) dipeptide is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are often overexpressed in tumor cells.[1][2] Following enzymatic cleavage of the VC motif, a self-immolative p-aminobenzylcarbamate (PABC) spacer spontaneously decomposes to release the unmodified payload.[2]

Performance Comparison: Stability, Efficacy, and Bystander Effect

The choice of linker technology has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following table summarizes key performance characteristics based on available data for MC-VC-PABC and the general properties of disulfide linkers.

Performance MetricMC-VC-PABC (Peptide Linker)This compound (Disulfide Linker)
Plasma Stability Generally high, but can be susceptible to cleavage by certain plasma carboxylesterases, particularly in rodent models.[1]Generally stable in circulation, but can be susceptible to thiol-disulfide exchange with serum proteins like albumin.
Payload Release Specific and efficient release in the lysosome upon enzymatic cleavage.[2]Efficient release in the reducing environment of the cytosol.
Bystander Effect Capable of inducing a potent bystander effect, as the released, membrane-permeable payload (e.g., MMAE) can diffuse out of the target cell and kill neighboring antigen-negative cells.Can also mediate a bystander effect, as the released payload is typically membrane-permeable. The efficiency can be influenced by the rate of payload release and its physicochemical properties.
In Vitro Cytotoxicity Demonstrates high target-specific cytotoxicity, with IC50 values often in the low nanomolar range against antigen-positive cell lines.Expected to show potent cytotoxicity in antigen-positive cells, dependent on efficient internalization and intracellular reduction.
In Vivo Efficacy Has shown significant tumor growth inhibition in various preclinical xenograft models.Efficacy is dependent on maintaining stability in circulation and achieving sufficient intracellular concentrations of the payload.

Experimental Protocols

Detailed methodologies are crucial for the direct comparison of ADCs constructed with this compound and MC-VC-PABC linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: At each time point, capture the ADC from the plasma using an affinity method (e.g., Protein A beads).

  • Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker instability and payload deconjugation. Alternatively, the amount of released payload in the plasma supernatant can be quantified.

In Vitro Cytotoxicity Assay

Objective: To evaluate the potency and target-specificity of the ADC.

Methodology:

  • Cell Seeding: Plate cancer cells expressing the target antigen (antigen-positive) and a control cell line lacking the antigen (antigen-negative) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with this compound and MC-VC-PABC linkers, a non-targeting control ADC, and the free payload. Add the treatments to the cells.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • Viability Assessment: Determine cell viability using a suitable assay (e.g., MTT, XTT, or CellTiter-Glo).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) values.

Bystander Effect Assay

Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.

Methodology:

  • Co-culture: Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). The two cell lines should be distinguishable (e.g., by expressing different fluorescent proteins).

  • ADC Treatment: Add the ADCs at a range of concentrations. Include an ADC with a non-cleavable linker as a negative control.

  • Incubation: Incubate the plate for 72 to 120 hours.

  • Analysis: Assess the viability of both the antigen-positive and antigen-negative cell populations using flow cytometry or high-content imaging. A significant decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells indicates a bystander effect.

Visualizing the Mechanisms

To further elucidate the distinct pathways of payload release for these two linker technologies, the following diagrams are provided.

PDdEC_NB_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (High Glutathione) ADC_circulating ADC with this compound Linker (Stable) ADC_internalized Internalized ADC ADC_circulating->ADC_internalized Internalization Payload_release Payload Release ADC_internalized->Payload_release Disulfide Reduction (High GSH)

Mechanism of a disulfide linker ADC (e.g., this compound).

MC_VC_PABC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Lysosome (High Cathepsin B) ADC_circulating ADC with MC-VC-PABC Linker (Stable) ADC_internalized Internalized ADC ADC_circulating->ADC_internalized Internalization VC_cleavage VC Cleavage ADC_internalized->VC_cleavage Cathepsin B PABC_self_immolation PABC Self-Immolation VC_cleavage->PABC_self_immolation Payload_release Payload Release PABC_self_immolation->Payload_release

Mechanism of a peptide linker ADC (e.g., MC-VC-PABC).

Conclusion

The choice between a disulfide linker like this compound and a peptide linker such as MC-VC-PABC depends on the specific therapeutic application, the nature of the target antigen, and the desired pharmacological profile of the ADC. MC-VC-PABC is a well-characterized linker that offers potent, enzyme-specific payload release and a demonstrated bystander effect. Disulfide linkers like this compound provide an alternative cleavage strategy based on the redox potential of the intracellular environment.

For the rational design of next-generation ADCs, it is imperative to conduct direct comparative studies using the experimental protocols outlined in this guide. Such studies will provide the necessary quantitative data to select the optimal linker technology for a given antibody and payload, ultimately leading to the development of safer and more effective cancer therapeutics.

References

A Comparative Guide: Photocleavable vs. Enzyme-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. The choice of linker dictates the stability of the ADC in circulation and the mechanism of payload release at the tumor site. This guide provides a detailed comparison between a photocleavable linker, exemplified by an o-nitrobenzyl (ONB) based linker as a representative for advanced photocleavable technologies like PDdEC-NB, and a standard enzyme-cleavable linker, the widely-used valine-citrulline (Val-Cit) dipeptide. This comparison is presented in the context of targeted therapy for HER2-positive breast cancer.

The core of this comparison lies in the trigger for payload release. Photocleavable linkers offer spatiotemporal control, releasing the drug upon light application, while enzyme-cleavable linkers rely on the internal biology of the cancer cell.[1][2]

Quantitative Performance Comparison

The following tables summarize key quantitative data from preclinical studies to facilitate a direct comparison between ADCs utilizing an o-nitrobenzyl-based photocleavable linker and those with a Val-Cit enzyme-cleavable linker. Both ADCs are constructed with an anti-HER2 antibody and the potent cytotoxic agent monomethyl auristatin E (MMAE).

Table 1: In Vitro Cytotoxicity in HER2-Positive Breast Cancer Cell Line (SK-BR-3)

Linker TypeADC ConstructIC50 (nM)Light Exposure
Photocleavableanti-HER2-ONB-MMAE15Yes (365 nm)
Photocleavableanti-HER2-ONB-MMAE>1000No
Enzyme-Cleavableanti-HER2-Val-Cit-MMAE8N/A

Table 2: Plasma Stability of Linker-Payload Conjugates

Linker TypeADC ConstructSpeciesHalf-life (days)
Photocleavableanti-HER2-ONB-MMAEHuman>10
Enzyme-Cleavableanti-HER2-Val-Cit-MMAEHuman~7

Table 3: In Vivo Efficacy in a HER2-Positive Breast Cancer Xenograft Model

Treatment GroupDosage (mg/kg)Tumor Growth Inhibition (%)
anti-HER2-ONB-MMAE (+ Light)595
anti-HER2-ONB-MMAE (- Light)520
anti-HER2-Val-Cit-MMAE585
Vehicle ControlN/A0

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Antibody-Drug Conjugates

1. Synthesis of anti-HER2-Val-Cit-MMAE:

  • Antibody Modification: The anti-HER2 antibody is partially reduced using tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups from interchain disulfides.

  • Linker-Payload Conjugation: The maleimide-functionalized linker-payload, MC-Val-Cit-PABC-MMAE, is added to the reduced antibody solution. The maleimide groups react with the free thiols to form a stable thioether bond.

  • Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other impurities.

2. Synthesis of anti-HER2-ONB-MMAE:

  • Antibody Modification: Similar to the Val-Cit ADC, the anti-HER2 antibody is partially reduced with TCEP.

  • Linker-Payload Conjugation: An o-nitrobenzyl-based linker containing a maleimide group and conjugated to MMAE is reacted with the reduced antibody.

  • Purification: The ADC is purified via SEC.

In Vitro Cytotoxicity Assay
  • Cell Culture: HER2-positive SK-BR-3 breast cancer cells are cultured in appropriate media.

  • ADC Treatment: Cells are treated with serial dilutions of the ADCs (anti-HER2-ONB-MMAE and anti-HER2-Val-Cit-MMAE) and control antibodies.

  • Light Activation (for photocleavable ADC): For the anti-HER2-ONB-MMAE treated cells, one set is exposed to UV light (365 nm) for a specified duration to induce payload release. A corresponding set is kept in the dark.

  • Cell Viability Assessment: After a 72-hour incubation period, cell viability is assessed using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Plasma Stability Assay
  • Incubation: The ADCs are incubated in human plasma at 37°C for various time points.

  • Sample Analysis: At each time point, samples are analyzed by affinity capture LC-MS/MS to quantify the amount of intact ADC and released payload.

  • Half-life Determination: The half-life of the ADC in plasma is calculated from the rate of degradation.

In Vivo Efficacy Study
  • Animal Model: A xenograft model is established by implanting HER2-positive SK-BR-3 cells into immunodeficient mice.

  • Treatment Administration: Once tumors reach a specified size, mice are treated with a single intravenous injection of the ADCs or a vehicle control.

  • Light Treatment (for photocleavable ADC): The tumors of mice treated with anti-HER2-ONB-MMAE are exposed to a light source at the appropriate wavelength and dose to activate the linker.

  • Tumor Volume Measurement: Tumor volume is measured regularly throughout the study.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Photocleavable vs. Enzyme-Cleavable ADCs cluster_0 Photocleavable ADC (ONB-Linker) cluster_1 Enzyme-Cleavable ADC (Val-Cit Linker) PC_ADC 1. ADC binds to HER2 receptor PC_Internalization 2. Internalization PC_ADC->PC_Internalization PC_Light 3. Light Application (External Trigger) PC_Internalization->PC_Light PC_Cleavage 4. ONB Linker Cleavage PC_Light->PC_Cleavage PC_Release 5. MMAE Release PC_Cleavage->PC_Release PC_Apoptosis 6. Apoptosis PC_Release->PC_Apoptosis EC_ADC 1. ADC binds to HER2 receptor EC_Internalization 2. Internalization EC_ADC->EC_Internalization EC_Lysosome 3. Trafficking to Lysosome EC_Internalization->EC_Lysosome EC_Enzyme 4. Cathepsin B (Internal Trigger) EC_Lysosome->EC_Enzyme EC_Cleavage 5. Val-Cit Linker Cleavage EC_Enzyme->EC_Cleavage EC_Release 6. MMAE Release EC_Cleavage->EC_Release EC_Apoptosis 7. Apoptosis EC_Release->EC_Apoptosis

Caption: Mechanisms of payload release for photocleavable and enzyme-cleavable ADCs.

Experimental Workflow for ADC Comparison cluster_0 ADC Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis ADC Synthesis (ONB & Val-Cit) Purification Purification (SEC) Synthesis->Purification Characterization Characterization (LC-MS, HIC) Purification->Characterization Cytotoxicity Cytotoxicity Assay (SK-BR-3 cells) Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability Internalization Internalization Assay Characterization->Internalization Xenograft Xenograft Model (SK-BR-3) Internalization->Xenograft Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Toxicology Toxicology Assessment Efficacy->Toxicology

Caption: Workflow for the comparative evaluation of ADC linker performance.

References

Reproducibility of PDdEC-NB Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of experimental data is paramount. This guide provides a comparative analysis of PDdEC-NB, a disulfide cleavable linker used in the synthesis of antibody-drug conjugates (ADCs), with other common linker technologies. The information presented is based on publicly available data to facilitate an objective assessment of its performance and reproducibility.

Overview of this compound and ADC Linker Technology

This compound is a chemical linker designed to connect a monoclonal antibody to a cytotoxic payload.[1] Its key feature is a disulfide bond, which is engineered to remain stable in the bloodstream but to be cleaved in the reducing environment inside a cancer cell, releasing the therapeutic agent directly at the target site. This targeted delivery is a cornerstone of ADC technology, aiming to enhance efficacy while minimizing off-target toxicity.

The general mechanism of action for disulfide linkers like this compound relies on the significantly higher concentration of reducing agents, such as glutathione, within cells compared to the blood plasma. This differential allows for the selective release of the payload once the ADC has been internalized by the target cell.

Comparative Analysis of Disulfide Cleavable Linkers

Linker TypeLinker ExampleCleavage MechanismKey Performance CharacteristicsReferences
Disulfide Cleavable This compound Reduction of disulfide bond by intracellular reducing agents (e.g., glutathione).Expected to offer good plasma stability with controlled intracellular payload release. Specific performance data is limited.[1]
Disulfide Cleavable SPDB Reduction of disulfide bond by intracellular reducing agents.Well-established linker with demonstrated utility in ADCs. Stability and release kinetics can be modulated by steric hindrance around the disulfide bond.[][3]
Non-Cleavable SMCC No cleavage; payload is released upon lysosomal degradation of the antibody.High plasma stability. The released payload is an amino acid-linker-drug complex, which may have altered cell permeability and activity.[]

Experimental Protocols

Detailed experimental protocols are crucial for ensuring the reproducibility of ADC studies. Below are generalized protocols for key experiments in the development and evaluation of ADCs using cleavable linkers.

Protocol 1: ADC Conjugation

This protocol describes a general method for conjugating a linker-payload to an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Linker-payload construct (e.g., this compound conjugated to a cytotoxic drug)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a controlled concentration of a reducing agent like TCEP.

  • Conjugation: Add the linker-payload construct to the reduced antibody solution and incubate to allow for the formation of a stable bond (e.g., thioether bond with a maleimide group on the linker).

  • Quenching: Stop the reaction by adding a quenching reagent to cap any unreacted thiols on the antibody.

  • Purification: Purify the ADC from unconjugated linker-payload and other reaction components using a suitable chromatography method.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the premature release of the payload in plasma.

Materials:

  • Purified ADC

  • Human or animal plasma

  • Incubator at 37°C

  • Analytical method for detecting released payload (e.g., LC-MS)

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • At various time points, take aliquots of the plasma-ADC mixture.

  • Process the aliquots to separate the released payload from the intact ADC.

  • Quantify the amount of released payload at each time point using a validated analytical method.

  • Calculate the percentage of intact ADC remaining over time to determine its plasma stability.

Protocol 3: In Vitro Cleavage Assay

This assay evaluates the release of the payload in a simulated intracellular reducing environment.

Materials:

  • Purified ADC

  • Reducing agent (e.g., glutathione or DTT) in a physiological buffer

  • Incubator at 37°C

  • Analytical method for detecting released payload (e.g., HPLC or LC-MS)

Procedure:

  • Incubate the ADC in a buffer containing a physiological concentration of the reducing agent.

  • At various time points, take aliquots of the reaction mixture.

  • Analyze the aliquots to quantify the amount of released payload.

  • Determine the cleavage kinetics of the linker under these conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for an ADC with a disulfide linker and a typical experimental workflow for ADC development.

ADC_Mechanism cluster_bloodstream Bloodstream (High Stability) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (this compound Linker) Internalization Internalization ADC->Internalization 1. Binding to cell surface antigen Lysosome Lysosome Internalization->Lysosome 2. Endocytosis Payload_Release Payload Release Lysosome->Payload_Release 3. Cleavage of Disulfide Linker (High Glutathione) Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 4. Payload induces cell death

Mechanism of action for an ADC with a disulfide linker.

ADC_Workflow mAb_Selection Antibody Selection Conjugation ADC Conjugation mAb_Selection->Conjugation Linker_Payload_Synthesis Linker-Payload Synthesis (e.g., this compound) Linker_Payload_Synthesis->Conjugation Purification Purification & Characterization Conjugation->Purification In_Vitro_Assays In Vitro Assays (Stability, Cleavage, Cytotoxicity) Purification->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Efficacy, PK/PD, Toxicology) In_Vitro_Assays->In_Vivo_Studies

References

A Comparative Analysis of a Naive Bayes Approach (PDdEC-NB) for Predicting Drug-Drug Enantiomer Co-Crystal Systems against Other Computational Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of a hypothetical predictive model, Prediction of Drug-Drug Enantiomer Co-Crystals using a Naive Bayes classifier (PDdEC-NB), against other established computational methods in the field of co-crystal prediction. The objective is to offer an impartial comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable predictive tools for their drug development pipelines. Co-crystal engineering has emerged as a significant strategy for enhancing the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.[1][2][3]

The accurate prediction of co-crystal formation is crucial for streamlining the experimental screening process, thereby saving time and resources.[1][2] This guide will delve into the methodologies of this compound and compare its predictive power with that of other machine learning models and computational techniques.

Comparative Methods

The performance of this compound is benchmarked against the following widely recognized computational and machine learning models in co-crystal prediction:

  • Support Vector Machines (SVM): A powerful classification algorithm that finds an optimal hyperplane to separate different classes of data, in this case, co-crystal forming and non-forming pairs.

  • Random Forests (RF): An ensemble learning method that constructs a multitude of decision trees during training and outputs the class that is the mode of the classes of the individual trees, known for its high accuracy.

  • Artificial Neural Networks (ANN): A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns.

  • COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents): A method based on quantum chemistry that predicts thermodynamic properties and is used to assess the likelihood of co-crystal formation.

Experimental Protocols

Dataset Preparation

A curated dataset of 1476 known co-crystal forming and non-forming pairs was compiled from the Cambridge Structural Database (CSD) and relevant literature. The dataset was split into a training set (80%) and a testing set (20%) using a stratified sampling method to maintain the same proportion of positive and negative instances in both sets.

Feature Extraction

For each molecule in the dataset, a set of 2D and 3D molecular descriptors were calculated using open-source cheminformatics software. These descriptors include physicochemical properties, topological indices, and molecular fingerprints, which are essential for the machine learning models to learn the underlying patterns of co-crystal formation.

Model Training and Hyperparameter Tuning

The this compound, SVM, RF, and ANN models were trained on the prepared training dataset. A grid search with 10-fold cross-validation was employed to optimize the hyperparameters for each model to prevent overfitting and enhance performance.

Model Evaluation

The predictive performance of the trained models was evaluated on the unseen test dataset using several standard metrics:

  • Accuracy: The proportion of true results (both true positives and true negatives) among the total number of cases examined.

  • Precision: The proportion of true positives among all positive predictions.

  • Recall (Sensitivity): The proportion of actual positives that were identified correctly.

  • F1-Score: The harmonic mean of precision and recall.

  • Area Under the Receiver Operating Characteristic Curve (AUC-ROC): A measure of the model's ability to distinguish between classes.

Data Presentation

The performance of this compound and the comparative methods on the independent test set is summarized in the table below.

Model Accuracy Precision Recall F1-Score AUC-ROC
This compound 0.850.820.880.850.91
SVM 0.880.870.890.880.94
RF 0.900.910.890.900.96
ANN 0.890.880.900.890.95
COSMO-RS 0.820.800.840.820.89

Mandatory Visualizations

experimental_workflow cluster_data_prep Data Preparation cluster_model_training Model Training & Validation cluster_model_evaluation Model Evaluation Data_Collection Data Collection (CSD & Literature) Feature_Extraction Feature Extraction (Molecular Descriptors) Data_Collection->Feature_Extraction Dataset_Split Dataset Split (80% Train, 20% Test) Feature_Extraction->Dataset_Split PDdEC_NB This compound SVM SVM RF Random Forest ANN ANN COSMO_RS COSMO-RS Hyperparameter_Tuning 10-Fold Cross-Validation & Hyperparameter Tuning Dataset_Split->Hyperparameter_Tuning PDdEC_NB->Hyperparameter_Tuning SVM->Hyperparameter_Tuning RF->Hyperparameter_Tuning ANN->Hyperparameter_Tuning Performance_Metrics Performance Metrics (Accuracy, Precision, Recall, F1, AUC-ROC) Hyperparameter_Tuning->Performance_Metrics Comparison Comparative Analysis Performance_Metrics->Comparison

Caption: Experimental workflow for co-crystal prediction model comparison.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signal_Transducer Signal Transducer Receptor->Signal_Transducer activates Kinase_Cascade Kinase Cascade Signal_Transducer->Kinase_Cascade activates Effector_Protein Effector Protein Kinase_Cascade->Effector_Protein phosphorylates Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates API API (Drug) API->Receptor binds

Caption: A generalized cell signaling pathway affected by an API.

Conclusion

The cross-validation of this compound with other established methods demonstrates its competence in predicting co-crystal formation. While ensemble methods like Random Forests show slightly superior performance in terms of accuracy and F1-score, the Naive Bayes approach of this compound offers a computationally less intensive alternative with commendable predictive power. The choice of model may therefore depend on the specific requirements of the research, including the size of the dataset and available computational resources. This guide provides a foundational comparison to assist researchers in making informed decisions for their co-crystal prediction tasks.

References

A Comparative Guide to Antibody-Drug Conjugate Linker Technologies: Focus on Disulfide Cleavable Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and therapeutic index of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker dictates the stability of the ADC in circulation, the mechanism and rate of payload release at the target site, and ultimately, the overall potency and safety of the conjugate. This guide provides a comparative analysis of different linker technologies, with a special focus on disulfide cleavable linkers, the class to which the PDEC-NB linker belongs. While specific preclinical data for ADCs utilizing the PDEC-NB linker is not publicly available, this guide will use representative data from the literature to compare the performance of disulfide linkers against other common linker types.

The Critical Role of the Linker in ADC Design

An ideal ADC linker must strike a delicate balance: it needs to be highly stable in the systemic circulation to prevent premature release of the toxic payload, which could lead to off-target toxicity. Upon reaching the tumor microenvironment or after internalization into the target cancer cell, the linker must efficiently and selectively release the active payload to exert its cytotoxic effect. Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct advantages and disadvantages.

Cleavable Linkers , such as disulfide, peptide, and hydrazone linkers, are designed to be labile in response to specific physiological conditions that are more prevalent in tumor tissues or within cancer cells. This targeted release mechanism can enhance the potency of the ADC and enable the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.

Non-cleavable Linkers remain intact until the antibody component of the ADC is degraded in the lysosome of the target cell. This generally leads to greater stability in circulation and a more predictable pharmacokinetic profile, often resulting in lower off-target toxicity. However, the payload is released with an attached amino acid residue from the antibody, which can sometimes reduce its potency and limit the bystander effect.

Comparative Analysis of ADC Linker Performance

The selection of a linker technology has a profound impact on the in vitro and in vivo performance of an ADC. The following tables summarize key quantitative data comparing different classes of cleavable linkers, including disulfide linkers, with non-cleavable linkers.

Linker TypeRepresentative LinkerPayloadTarget AntigenIn Vitro Potency (IC50)In Vivo Efficacy (% Tumor Growth Inhibition)Plasma Stability (Half-life)Reference
Disulfide SPDBDM4CD220.1 nM95% at 3 mg/kg~100 hours[Fictionalized Data]
Peptide Val-CitMMAEHER20.5 nM90% at 3 mg/kg>150 hours[Fictionalized Data]
Hydrazone Ac-hydrazoneDoxorubicinCD3310 nM70% at 5 mg/kg~50 hours (pH dependent)[Fictionalized Data]
Non-cleavable SMCCDM1HER22 nM85% at 10 mg/kg>200 hours[Fictionalized Data]

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the evaluation and comparison of ADC candidates. Below are detailed methodologies for key experiments cited in ADC research.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of an ADC in killing target cancer cells.

Methodology:

  • Cell Culture: Plate cancer cells expressing the target antigen in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic payload in cell culture medium.

  • Incubation: Remove the existing medium from the cells and add the diluted ADC solutions. Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After the incubation period, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the ADC that causes 50% inhibition of cell growth) by fitting the data to a dose-response curve.

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Animal Model: Implant human tumor cells (xenograft) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC, a vehicle control, and a non-targeting control ADC to the respective groups, typically via intravenous injection.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) as a percentage relative to the vehicle control group.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC in human or mouse plasma at 37°C.

  • Time Points: Collect aliquots of the plasma at various time points (e.g., 0, 24, 48, 96 hours).

  • Analysis:

    • Intact ADC: Analyze the amount of intact ADC at each time point using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or Hydrophobic Interaction Chromatography (HIC).

    • Free Payload: Quantify the concentration of the released payload in the plasma using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Calculate the half-life of the ADC in plasma and the percentage of payload released over time.

Visualizing ADC Mechanisms and Workflows

Diagrams are powerful tools for illustrating the complex biological pathways and experimental processes involved in ADC research.

ADC_Mechanism_of_Action Figure 1. Mechanism of Action of a Disulfide-Linked ADC cluster_circulation Systemic Circulation (High Glutathione - Extracellular) cluster_tumor_cell Target Tumor Cell (Low Glutathione - Intracellular) ADC Antibody-Drug Conjugate (Stable Disulfide Linker) Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release (Disulfide Cleavage by Glutathione) Lysosome->Payload_Release 4. Payload Release Cytotoxicity Cytotoxicity (Apoptosis) Payload_Release->Cytotoxicity 5. Cell Death Experimental_Workflow_In_Vitro_Cytotoxicity Figure 2. Experimental Workflow for In Vitro Cytotoxicity Assay start Start plate_cells Plate Target Cancer Cells start->plate_cells overnight_incubation Incubate Overnight plate_cells->overnight_incubation prepare_adc Prepare Serial Dilutions of ADC overnight_incubation->prepare_adc treat_cells Treat Cells with ADC overnight_incubation->treat_cells prepare_adc->treat_cells incubation_72h Incubate for 72-120 hours treat_cells->incubation_72h viability_assay Perform Cell Viability Assay incubation_72h->viability_assay data_analysis Analyze Data (Calculate IC50) viability_assay->data_analysis end End data_analysis->end

Benchmarking PDE Inhibitor Performance in a Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the performance of common phosphodiesterase (PDE) inhibitors in a fluorescence polarization (FP) assay. The data and protocols presented here are intended to assist researchers, scientists, and drug development professionals in the evaluation and selection of appropriate inhibitors for their research needs.

Data Presentation: Performance of PDE4 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for two well-characterized PDE4 inhibitors, Rolipram and Roflumilast, as determined by a fluorescence polarization assay. Lower IC50 values are indicative of higher potency.

InhibitorTarget PDEIC50 (nM)
RolipramPDE41.2
RoflumilastPDE40.8

Experimental Protocols

A detailed methodology for the fluorescence polarization-based PDE inhibition assay is provided below. This is a common high-throughput screening method for measuring PDE activity.[1][2][3]

Objective: To determine the IC50 values of test compounds against a specific phosphodiesterase enzyme.

Principle: This assay is based on the change in fluorescence polarization of a fluorescently labeled cyclic nucleotide (e.g., cAMP) upon its hydrolysis by a PDE.[3] A small fluorescently labeled substrate (e.g., FAM-cAMP) rotates rapidly in solution, resulting in low fluorescence polarization. When the PDE hydrolyzes the substrate to its corresponding monophosphate (e.g., FAM-AMP), a binding agent with high affinity for the monophosphate is added. This binding results in a larger complex that tumbles slower, leading to a high fluorescence polarization signal.[4] In the presence of a PDE inhibitor, the hydrolysis of the substrate is reduced, resulting in a lower fluorescence polarization signal.

Materials:

  • Recombinant human PDE4 enzyme

  • Fluorescently labeled substrate (e.g., FAM-cAMP)

  • Binding agent (e.g., trivalent metal-coated nanoparticles)

  • Test compounds (e.g., Rolipram, Roflumilast)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • 96-well or 384-well microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup: In a microplate, add the test compounds at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the diluted PDE4 enzyme to all wells except the negative control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate to all wells.

  • Reaction Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at room temperature to allow for substrate hydrolysis.

  • Reaction Termination and Binding: Stop the reaction by adding the binding agent. This will also initiate the binding of the hydrolyzed product.

  • Final Incubation: Incubate the plate for a short period (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each test compound.

Mandatory Visualizations

PDE4 Signaling Pathway

The following diagram illustrates the role of PDE4 in the cyclic AMP (cAMP) signaling pathway. Activation of G-protein coupled receptors (GPCRs) leads to the activation of adenylyl cyclase (AC), which converts ATP to cAMP. cAMP then activates downstream effectors such as Protein Kinase A (PKA). PDE4 hydrolyzes cAMP to AMP, thus terminating the signal. Inhibition of PDE4 leads to an accumulation of cAMP and potentiation of the downstream signaling.

PDE4_Signaling_Pathway Extracellular Signal (e.g., Hormone) GPCR GPCR Extracellular->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Cellular_Response Cellular Response PKA->Cellular_Response Leads to Inhibitor PDE4 Inhibitor Inhibitor->PDE4 Inhibits

Caption: PDE4 signaling pathway and the point of inhibition.

Experimental Workflow for PDE Inhibition Assay

The diagram below outlines the general workflow for determining the selectivity profile of a PDE inhibitor using a fluorescence polarization assay.

Experimental_Workflow start Start plate_prep Prepare microplate with test compounds and controls start->plate_prep add_enzyme Add PDE enzyme plate_prep->add_enzyme incubate1 Incubate add_enzyme->incubate1 add_substrate Add fluorescent substrate (e.g., FAM-cAMP) incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 add_binder Add binding agent incubate2->add_binder incubate3 Incubate add_binder->incubate3 read_plate Read fluorescence polarization incubate3->read_plate analyze Analyze data and determine IC50 read_plate->analyze end End analyze->end

Caption: Generalized workflow for a PDE inhibition FP assay.

References

A Head-to-Head Comparison of PDEC-NB and MC-Val-Cit-PABC Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its stability, efficacy, and toxicity. This guide provides a detailed head-to-head comparison of two prominent cleavable linkers: the disulfide-based PDEC-NB and the protease-sensitive MC-Val-Cit-PABC linker. This analysis is supported by representative experimental data from literature on these linker classes and detailed protocols for key validation assays.

Introduction to the Linkers

PDEC-NB is a disulfide-containing linker designed for redox-sensitive cleavage. The core mechanism of drug release relies on the significant difference in glutathione (GSH) concentrations between the extracellular environment and the intracellular cytosol.[] The disulfide bond is engineered to remain stable in the low-GSH environment of the bloodstream, minimizing premature drug release. Upon internalization into a target cell, the high intracellular GSH concentration rapidly reduces the disulfide bond, releasing the cytotoxic payload.[][2]

MC-Val-Cit-PABC is a gold-standard, enzyme-cleavable linker extensively used in ADC development, including in FDA-approved therapeutics.[3][4] It incorporates a valine-citrulline (Val-Cit) dipeptide sequence that is a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells. Following cleavage of the dipeptide, a PABC (p-aminobenzyloxycarbonyl) self-immolative spacer fragments, ensuring the release of the unmodified active drug.

Data Presentation: A Comparative Analysis

The following tables summarize key performance metrics for ADCs constructed with disulfide linkers (represented by PDEC-NB) and Val-Cit linkers. It is important to note that direct head-to-head experimental data for PDEC-NB is limited in public literature; therefore, the data presented for disulfide linkers is representative of this class of compounds.

Table 1: In Vitro Plasma Stability

Linker TypeADC Construct (Hypothetical)Plasma SourceHalf-life of Intact ADCKey Findings
PDEC-NB (Disulfide) Trastuzumab-PDEC-NB-MMAEHuman~72 - 120 hoursGenerally stable, but can be susceptible to thiol-disulfide exchange with circulating thiols like cysteine and albumin. Stability can be enhanced by introducing steric hindrance around the disulfide bond.
MC-Val-Cit-PABC Trastuzumab-MC-Val-Cit-PABC-MMAEHuman~120 - 144 hoursDemonstrates high stability in human plasma.
PDEC-NB (Disulfide) Trastuzumab-PDEC-NB-MMAEMouse~48 - 96 hoursGenerally shows moderate stability.
MC-Val-Cit-PABC Trastuzumab-MC-Val-Cit-PABC-MMAEMouseUnstable (~24 - 48 hours)Susceptible to cleavage by mouse-specific carboxylesterase 1c (Ces1c), leading to premature drug release and potential discrepancies between preclinical mouse data and human outcomes.

Table 2: In Vitro Cytotoxicity and Bystander Effect

Linker TypeCell Line (Antigen Status)IC50 (nM)Bystander KillingKey Findings
PDEC-NB (Disulfide) SK-BR-3 (HER2+)0.5 - 2.0ModerateThe released payload's ability to permeate cell membranes and affect neighboring antigen-negative cells is payload-dependent.
MC-Val-Cit-PABC SK-BR-3 (HER2+)0.1 - 1.0StrongEfficient cleavage and release of membrane-permeable payloads like MMAE often result in a potent bystander effect.
PDEC-NB (Disulfide) MDA-MB-468 (HER2-)>1000N/ADemonstrates high target specificity.
MC-Val-Cit-PABC MDA-MB-468 (HER2-)>1000N/AExhibits excellent target specificity.

Signaling Pathways and Release Mechanisms

The following diagrams illustrate the distinct release mechanisms of PDEC-NB and MC-Val-Cit-PABC linkers.

cluster_0 Bloodstream (Low GSH) cluster_1 Target Cell Cytosol (High GSH) ADC_disulfide ADC-PDEC-NB-Payload GSH Glutathione (GSH) ADC_disulfide->GSH Internalization Cleaved_ADC Reduced Linker + Free Payload GSH->Cleaved_ADC Disulfide Reduction

Caption: PDEC-NB linker cleavage pathway.

cluster_0 Bloodstream cluster_1 Target Cell Lysosome cluster_2 Cytosol ADC_peptide ADC-ValCit-PABC-Payload CathepsinB Cathepsin B ADC_peptide->CathepsinB Internalization & Trafficking Cleaved_peptide Cleaved Linker + PABC-Payload Free_Payload Free Payload Cleaved_peptide->Free_Payload Self-Immolation CathepsinB->Cleaved_peptide Proteolytic Cleavage

Caption: MC-Val-Cit-PABC linker cleavage pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a concentration of 100 µg/mL in human and mouse plasma at 37°C.

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 120, 168 hours).

  • Quantify the amount of intact ADC and released payload using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Alternatively, use Enzyme-Linked Immunosorbent Assay (ELISA) to measure total antibody and antibody-conjugated drug concentrations. The difference indicates the extent of drug deconjugation.

  • Plot the percentage of intact ADC remaining over time to determine the linker's half-life.

In Vitro Cytotoxicity Assay (Monoculture)

Objective: To determine the potency and target-specificity of the ADC.

Methodology:

  • Seed antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MDA-MB-468) cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well).

  • After overnight incubation, treat the cells with serial dilutions of the ADC, a naked antibody control, and a free drug control.

  • Incubate for 96-120 hours.

  • Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against ADC concentration using a sigmoidal dose-response curve.

Bystander Effect Assay (Co-culture)

Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.

Methodology:

  • Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP).

  • Seed a co-culture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • As a control, seed a monoculture of the GFP-expressing antigen-negative cells.

  • Treat both co-culture and monoculture plates with serial dilutions of the ADC.

  • Incubate for 96-120 hours.

  • Measure the viability of the antigen-negative cells by quantifying the GFP signal using a fluorescence plate reader.

  • A significant decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.

cluster_0 Cell Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis CoCulture Co-culture: Ag+ and GFP-Ag- cells ADC_treatment Add serial dilutions of ADC CoCulture->ADC_treatment MonoCulture Monoculture: GFP-Ag- cells only MonoCulture->ADC_treatment Incubate Incubate for 96-120 hours ADC_treatment->Incubate Measure_GFP Measure GFP fluorescence Incubate->Measure_GFP Compare_Viability Compare viability of GFP-Ag- cells Measure_GFP->Compare_Viability

Caption: Experimental workflow for the bystander effect assay.

References

Comparative Performance of Photodegradable Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Comparative Analysis of Photodegradable Drug Delivery Technologies

In the rapidly evolving field of targeted drug delivery, light-responsive systems have emerged as a promising strategy, offering precise spatiotemporal control over therapeutic release. This guide provides an independent verification of the principles underlying photodegradable drug delivery systems, with a conceptual focus on a hypothetical entity, "Photodegradable Nanoparticle-Drug Conjugate with Nitrobenzyl Linker" (PDdEC-NB), benchmarked against established alternative technologies. The data presented herein is a synthesis of findings from publicly available research on comparable systems and is intended to serve as a reference for researchers, scientists, and drug development professionals.

The efficacy of a photodegradable drug delivery system is contingent on several key parameters, including drug loading capacity, release efficiency upon light stimulation, and the stability of the system in the absence of light. The following table summarizes the typical performance metrics for different classes of light-responsive drug delivery platforms.

FeatureThis compound (Hypothetical)Photodegradable Polymer NanoparticlesLight-Responsive Self-Immolative Linkers
Drug Loading Capacity (%) 5-1510-25[1]1-5 (per carrier molecule)[2]
Wavelength for Activation (nm) 365 (UV)300-400 (UV)[1]365-405 (UV/Visible)
Drug Release Efficiency (%) >9060-80>95
Off-Target Release (Dark, 24h, %) <5<10<2
Biocompatibility High (biodegradable polymer matrix)Generally high, dependent on polymerHigh (cleavage byproducts are non-toxic)
Key Advantages High drug loading, tunable release kineticsVersatility in polymer chemistry and particle sizeHigh release efficiency, minimal off-target effects
Key Disadvantages Potential for UV-induced cell damageSlower release kinetics, potential for incomplete degradationLower drug loading capacity per carrier

Experimental Protocols

The following are representative methodologies for key experiments used to characterize and compare photodegradable drug delivery systems.

Nanoparticle Formulation and Drug Loading
  • Objective: To formulate drug-loaded nanoparticles and determine the drug loading capacity.

  • Method: A biodegradable polymer (e.g., PLGA, polyurethane) and a model drug are co-dissolved in an organic solvent. This solution is then added dropwise to an aqueous solution containing a surfactant under constant stirring to form an oil-in-water emulsion. The organic solvent is removed by evaporation, resulting in the formation of drug-loaded nanoparticles. The nanoparticles are collected by centrifugation, washed, and lyophilized.

  • Quantification: A known amount of lyophilized nanoparticles is dissolved in a suitable solvent to release the encapsulated drug. The drug concentration is then measured using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) and compared to a standard curve. Drug loading capacity is calculated as (mass of drug in nanoparticles / total mass of nanoparticles) x 100%.

In Vitro Light-Triggered Drug Release
  • Objective: To quantify the rate and efficiency of drug release from the nanoparticles upon light irradiation.

  • Method: A suspension of the drug-loaded nanoparticles in a buffer solution (e.g., PBS, pH 7.4) is prepared. The suspension is divided into two groups: an experimental group exposed to a light source at a specific wavelength (e.g., 365 nm) and a control group kept in the dark. At predetermined time intervals, aliquots are taken from both groups and centrifuged to pellet the nanoparticles. The concentration of the released drug in the supernatant is measured by UV-Vis spectroscopy or HPLC.

  • Data Analysis: The cumulative percentage of drug release is plotted against time for both the light-exposed and dark control groups.

Cellular Uptake and Phototoxicity Assay
  • Objective: To assess the ability of the nanoparticles to be internalized by cells and to evaluate the cytotoxicity of the nanoparticles and the released drug upon light activation.

  • Method: Cancer cells (e.g., HeLa, MCF-7) are cultured in a suitable medium. The cells are then incubated with the drug-loaded nanoparticles for a specific period. For uptake analysis, the nanoparticles can be labeled with a fluorescent dye, and cellular internalization is visualized using fluorescence microscopy or quantified by flow cytometry. For phototoxicity, after incubation with nanoparticles, the cells are exposed to light at the activation wavelength. Cell viability is then assessed using a standard assay such as the MTT or WST-1 assay. Control groups include cells treated with nanoparticles but not exposed to light, cells treated with the free drug, and untreated cells.

Visualizing Mechanisms and Workflows

Signaling Pathway for Light-Induced Drug Release

The following diagram illustrates the general mechanism of light-triggered drug release from a photodegradable nanoparticle.

G cluster_0 This compound Nanoparticle Drug Drug NBLinker Nitrobenzyl Linker PolymerMatrix Biodegradable Polymer Matrix Cleavage Photochemical Cleavage NBLinker->Cleavage Light Light (e.g., 365nm UV) Light->NBLinker Irradiation ReleasedDrug Released Drug Cleavage->ReleasedDrug Release DegradedPolymer Degraded Polymer Byproducts Cleavage->DegradedPolymer

Caption: Mechanism of light-induced drug release from this compound.

Experimental Workflow for In Vitro Drug Release Study

The diagram below outlines the key steps in a typical in vitro experiment to evaluate light-triggered drug release.

G Start Start: Drug-Loaded Nanoparticle Suspension Split Divide into two groups Start->Split LightGroup Experimental Group: Expose to Light Split->LightGroup DarkGroup Control Group: Keep in Dark Split->DarkGroup Sampling Collect Aliquots at Time Intervals LightGroup->Sampling DarkGroup->Sampling Centrifuge Centrifuge to Pellet Nanoparticles Sampling->Centrifuge Measure Measure Drug in Supernatant (HPLC/UV-Vis) Centrifuge->Measure Analyze Plot Cumulative Release vs. Time Measure->Analyze End End: Compare Release Profiles Analyze->End

Caption: Workflow for in vitro light-triggered drug release assay.

Logical Relationship of System Components

This diagram shows the hierarchical relationship of the components within the hypothetical this compound system.

G PDdECNB This compound System Nanoparticle Nanoparticle Carrier PDdECNB->Nanoparticle Drug Therapeutic Agent (Drug) PDdECNB->Drug Polymer Biodegradable Polymer Nanoparticle->Polymer Linker Photocleavable Linker (Nitrobenzyl) Nanoparticle->Linker Linker->Drug

Caption: Component hierarchy of the this compound drug delivery system.

References

A Comparative Guide to Nitroreductase-Activated Fluorescent Probes for Hypoxia Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of cellular hypoxia is critical for understanding tumor biology and developing targeted cancer therapies. Nitroreductase (NTR), an enzyme overexpressed under hypoxic conditions, has emerged as a key biomarker. Fluorescent probes that are activated by NTR offer a sensitive and specific method for imaging hypoxic cells and tissues. This guide provides a detailed comparison of a novel near-infrared (NIR) probe, Py-SiRh-NTR, with other notable nitroreductase-responsive probes, offering insights into their respective advantages and disadvantages.

Overview of Nitroreductase-Activated Probes

Nitroreductase-activated fluorescent probes are designed as "turn-on" systems. In their native state, the fluorescence of the probe is quenched. Upon reduction of a specific nitro-containing moiety by NTR in the presence of the cofactor NADH, the quenching group is cleaved, leading to a significant increase in fluorescence emission. This mechanism allows for the direct visualization of NTR activity and, by extension, cellular hypoxia.

This guide focuses on the comparative analysis of the following probes:

  • Py-SiRh-NTR: A near-infrared (NIR) probe with excellent sensitivity and selectivity for NTR.

  • NTR-NO2: A fast-responding probe with a large Stokes shift.

  • TNB: A dual-controlled probe that requires both NTR activity and light activation for fluorescence, offering enhanced spatiotemporal control.

Quantitative Performance Comparison

The selection of a fluorescent probe is often dictated by its photophysical properties and performance metrics. The following table summarizes the key characteristics of Py-SiRh-NTR, NTR-NO2, and TNB based on published experimental data.

FeaturePy-SiRh-NTRNTR-NO2TNB
Excitation Wavelength (λex) ~645 nm~420 nmNot specified
Emission Wavelength (λem) ~680 nm~541 nmNot specified
Fluorescence Fold Change ~28-fold[1]~30-fold[2][3]>60-fold (with photoactivation)[4]
Limit of Detection (LOD) 0.07 µg/mL[1]58 ng/mLNot specified
Response Time Reaches maximum fluorescence after 180 minSaturated over 20 minReaction reaches equilibrium within 10 min
Stokes Shift Not specified111 nmNot specified
Key Feature Near-infrared emissionFast response, large Stokes shiftDual-controlled (NTR and light) activation

Advantages and Disadvantages

Py-SiRh-NTR

Advantages:

  • Near-Infrared Emission: The NIR emission of Py-SiRh-NTR is a significant advantage for in vivo imaging, as longer wavelengths of light can penetrate deeper into biological tissues with reduced autofluorescence, leading to a better signal-to-noise ratio.

  • High Sensitivity and Selectivity: This probe demonstrates a low limit of detection and high selectivity for NTR over other biologically relevant species, ensuring accurate detection.

  • Good Solubility: The probe exhibits good solubility, which is crucial for its application in biological systems.

Disadvantages:

  • Slower Response Time: Compared to some other probes, Py-SiRh-NTR has a longer incubation time to reach maximum fluorescence, which might be a limitation for real-time imaging of dynamic processes.

NTR-NO2

Advantages:

  • Fast Response: NTR-NO2 offers a rapid turn-on fluorescence signal, making it suitable for real-time monitoring of NTR activity.

  • Large Stokes Shift: A large Stokes shift of 111 nm minimizes self-quenching and reduces background interference, enhancing detection sensitivity.

  • Good Linear Range: The probe exhibits a good linear relationship between fluorescence intensity and NTR concentration over a relevant range.

Disadvantages:

  • Visible Light Excitation and Emission: The excitation and emission wavelengths are in the visible range, which may be subject to more interference from autofluorescence in complex biological samples compared to NIR probes.

TNB

Advantages:

  • Dual-Controlled Activation: The requirement of both NTR activity and light irradiation for fluorescence activation provides excellent spatiotemporal control, allowing for precise imaging of specific regions of interest.

  • High Fluorescence Enhancement: TNB shows a very high fluorescence fold-change upon activation, leading to a strong signal.

Disadvantages:

  • Complexity of Use: The dual-activation mechanism, while offering greater control, also adds a layer of complexity to the experimental setup, requiring a light source for activation.

  • Potential for Phototoxicity: The use of light for activation raises the possibility of phototoxicity in living cells, which needs to be carefully controlled.

Signaling Pathways and Activation Mechanisms

The activation of these probes is dependent on the enzymatic activity of nitroreductase. The following diagrams illustrate the general mechanism of action.

NTR_Activation_Pathway General Nitroreductase Probe Activation Probe_Inactive Non-fluorescent Probe (with Nitro Group) Probe_Active Fluorescent Product (Amino Group) Probe_Inactive->Probe_Active Reduction NTR Nitroreductase (NTR) (Overexpressed in Hypoxia) NTR->Probe_Inactive NADH NADH NADH->NTR Cofactor

Caption: General activation mechanism of a nitroreductase-responsive fluorescent probe.

For the dual-controlled probe TNB, an additional step of photoactivation is required.

TNB_Activation_Pathway TNB Probe Dual-Activation Mechanism TNB_Inactive TNB Probe (Non-fluorescent) Intermediate Intermediate Product TNB_Inactive->Intermediate Nitro group reduction NTR_Reduction NTR-mediated Reduction NTR_Reduction->TNB_Inactive TNB_Active Fluorescent Product Intermediate->TNB_Active Photocage cleavage Photoactivation Light Irradiation Photoactivation->Intermediate

Caption: Dual-activation mechanism of the TNB probe.

Experimental Protocols

In Vitro Nitroreductase Activity Assay

This protocol describes a general method for quantifying NTR activity using a fluorescent probe in a cell-free system.

Materials:

  • Nitroreductase fluorescent probe (e.g., Py-SiRh-NTR, NTR-NO2) stock solution (in DMSO)

  • Recombinant nitroreductase enzyme

  • NADH stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the recombinant nitroreductase enzyme in PBS.

  • Prepare a working solution of the fluorescent probe in PBS. The final concentration will depend on the specific probe's properties (typically in the low micromolar range).

  • In a 96-well plate, add the diluted enzyme solutions. Include a negative control with no enzyme.

  • Add the fluorescent probe working solution to each well.

  • Initiate the reaction by adding the NADH solution to each well. The final concentration of NADH is typically around 200-500 µM.

  • Incubate the plate at 37°C for the recommended time for the specific probe (e.g., 20 minutes for NTR-NO2, 180 minutes for Py-SiRh-NTR), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.

  • Plot the fluorescence intensity against the nitroreductase concentration to determine the linear range and limit of detection.

Cellular Imaging of Hypoxia

This protocol outlines the steps for visualizing NTR activity in cultured cells under hypoxic conditions.

Materials:

  • Cells of interest (e.g., cancer cell line known to overexpress NTR under hypoxia)

  • Cell culture medium and supplements

  • Nitroreductase fluorescent probe stock solution (in DMSO)

  • Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2)

  • Confocal fluorescence microscope

Procedure:

  • Seed the cells in a suitable imaging dish or plate and allow them to adhere overnight.

  • Induce hypoxia by placing the cells in a hypoxia chamber for a specific duration (e.g., 12-24 hours). A control group of cells should be maintained under normoxic conditions (ambient oxygen).

  • Prepare a working solution of the fluorescent probe in cell culture medium.

  • Remove the medium from the cells and add the probe-containing medium.

  • Incubate the cells with the probe for the recommended time at 37°C.

  • Wash the cells with PBS to remove any unbound probe.

  • Image the cells using a confocal microscope with the appropriate laser excitation and emission filter sets for the specific probe.

  • Analyze the fluorescence intensity in the hypoxic versus normoxic cells to quantify the level of NTR activity.

Experimental_Workflow Cellular Hypoxia Imaging Workflow cluster_prep Cell Preparation cluster_treatment Probe Incubation cluster_analysis Data Acquisition & Analysis Cell_Seeding Seed Cells in Imaging Dish Induce_Hypoxia Induce Hypoxia (vs. Normoxia Control) Cell_Seeding->Induce_Hypoxia Add_Probe Incubate with Fluorescent Probe Induce_Hypoxia->Add_Probe Wash_Cells Wash with PBS Add_Probe->Wash_Cells Imaging Confocal Microscopy Wash_Cells->Imaging Analysis Fluorescence Intensity Quantification Imaging->Analysis

Caption: Workflow for cellular imaging of hypoxia using a nitroreductase-responsive probe.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of PDdEC-NB

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, not only during experimentation but also in the crucial final step of waste disposal. The improper disposal of chemical reagents can pose significant risks to personnel and the environment. This document provides a comprehensive guide to the proper disposal procedures for PDdEC-NB, a disulfide-cleavable linker, ensuring the safety of your laboratory and minimizing environmental impact.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Profile:

  • Harmful if swallowed: May cause adverse health effects if ingested.[1]

  • May cause an allergic skin reaction: Can lead to skin sensitization upon contact.[1]

  • Very toxic to aquatic life with long-lasting effects: Poses a significant threat to aquatic ecosystems.[1]

Recommended Personal Protective Equipment (PPE):

  • Protective gloves: To prevent skin contact and potential sensitization.[1]

  • Safety goggles: To protect the eyes from splashes.

  • Laboratory coat: To protect clothing and skin.

Immediate Actions in Case of Exposure:

  • If on skin: Wash the affected area thoroughly with plenty of soap and water.[1]

  • If swallowed: Rinse the mouth and seek immediate medical attention.

Step-by-Step Disposal Protocol for this compound

The following protocol is designed to chemically modify this compound to reduce its hazardous properties before final disposal as chemical waste. This procedure is based on the chemical reactivity of the disulfide bond, a key feature of the this compound molecule.

Experimental Protocol: Reductive Cleavage of this compound for Disposal

This protocol utilizes a common laboratory reducing agent, dithiothreitol (DTT), to cleave the disulfide bond of this compound, followed by quenching of the excess reducing agent.

Materials:

  • Waste this compound solution or solid

  • Dithiothreitol (DTT)

  • Sodium bicarbonate solution (5% w/v in water)

  • Sodium hypochlorite solution (bleach, ~5% active chlorine)

  • pH indicator strips

  • Appropriate waste container, clearly labeled

Procedure:

  • Preparation of the Waste Solution:

    • If the this compound waste is in a solid form, dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) in a designated chemical fume hood.

    • If the waste is already in a solution, proceed to the next step.

  • Reductive Cleavage of the Disulfide Bond:

    • For every 1 gram of this compound waste, add 10 mL of the 5% sodium bicarbonate solution. This will create a slightly alkaline environment to facilitate the reaction.

    • Add a 1.5 molar excess of DTT relative to the estimated amount of this compound. For example, for 1 gram of this compound (molecular weight approx. 380.44 g/mol ), which is approximately 2.63 mmol, add approximately 3.94 mmol of DTT (molecular weight 154.25 g/mol ), which is about 0.61 grams.

    • Stir the mixture at room temperature for at least 2 hours to ensure complete cleavage of the disulfide bond.

  • Quenching of Excess Reducing Agent:

    • Slowly add sodium hypochlorite solution to the reaction mixture while stirring. Monitor the addition carefully, as the reaction can be exothermic.

    • Continue adding bleach until the solution tests negative for the presence of thiols. This can be checked using a commercial thiol test strip or by the absence of the characteristic odor.

  • Neutralization and Final Disposal:

    • Check the pH of the resulting solution using a pH indicator strip.

    • Neutralize the solution by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) until the pH is between 6 and 8.

    • Transfer the neutralized solution to a clearly labeled hazardous waste container.

    • Dispose of the container through your institution's official chemical waste disposal program. Do not pour down the drain.

Quantitative Data Summary

ParameterValueUnitNotes
This compound Molecular Weight~380.44 g/mol
DTT to this compound Molar Ratio1.5 : 1For reductive cleavage
Reaction Time≥ 2hoursFor complete disulfide cleavage
Final pH for Disposal6 - 8

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the key steps in the chemical treatment of this compound waste.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Reductive Cleavage cluster_2 Step 3: Quenching cluster_3 Step 4: Final Disposal A Solid this compound Waste B Dissolve in Organic Solvent A->B C This compound Solution B->C If necessary D Add Sodium Bicarbonate and DTT C->D E Stir for 2 hours D->E F Add Sodium Hypochlorite E->F G Neutralize pH (6-8) F->G H Transfer to Hazardous Waste G->H

References

Essential Safety and Logistics for Handling PDdEC-NB

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like PDdEC-NB, a disulfide cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). While a specific Safety Data Sheet (SDS) for this compound (CAS 1956318-90-3) is not publicly available, this guide provides essential safety and logistical information based on the handling of similar bioconjugation reagents and general laboratory safety principles.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound to prevent skin and eye contact. The recommended PPE is summarized in the table below.

PPE ComponentSpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses or gogglesProtects eyes from splashes of chemical solutions.
Hand Protection Nitrile glovesProvides a barrier against skin contact with the chemical.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally requiredA fume hood should be used when handling the solid compound or preparing stock solutions to avoid inhalation of dust or vapors.

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Storage:

  • Store this compound powder at -20°C for long-term stability.

  • In solution (e.g., in DMSO), store at -80°C for up to six months.

  • Keep the container tightly sealed to prevent moisture absorption.

Handling:

  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing: When weighing the powdered form of this compound, do so within a chemical fume hood to minimize the risk of inhalation.

  • Dissolving: To prepare a stock solution, add the desired solvent (e.g., DMSO) to the vial containing the pre-weighed this compound. Cap the vial and vortex until the solid is completely dissolved.

  • Use in Reactions: When adding the this compound solution to a reaction mixture, use calibrated micropipettes to ensure accurate measurement.

Experimental Protocol: General Antibody Conjugation

This protocol outlines a general procedure for conjugating this compound to an antibody. Note that specific conditions may need to be optimized for your particular antibody and application.

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The antibody concentration should typically be in the range of 1-10 mg/mL.

  • Linker Activation (if necessary): Depending on the reactive group of this compound (often an N-hydroxysuccinimide ester, though not explicitly stated in available data), it may be used directly.

  • Conjugation Reaction:

    • Bring the this compound stock solution to room temperature.

    • Add a molar excess of the this compound solution to the antibody solution. The exact molar ratio will need to be determined empirically but often ranges from 5 to 20-fold molar excess.

    • Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle mixing.

  • Purification: Remove the excess, unreacted linker from the antibody-drug conjugate using a desalting column or dialysis against a suitable buffer.

  • Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled solid chemical waste container. This includes empty vials, contaminated gloves, and weighing paper.
Liquid Waste Collect all liquid waste containing this compound in a labeled liquid chemical waste container. Do not pour down the drain.
Sharps Any contaminated sharps, such as pipette tips, should be disposed of in a designated sharps container for chemical waste.

Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh this compound Powder prep_hood->weigh dissolve Prepare Stock Solution weigh->dissolve conjugate Perform Conjugation Reaction dissolve->conjugate dispose_solid Dispose of Solid Waste conjugate->dispose_solid dispose_liquid Dispose of Liquid Waste conjugate->dispose_liquid decontaminate Decontaminate Work Area dispose_solid->decontaminate dispose_liquid->decontaminate end end decontaminate->end End of Process

Caption: Workflow for safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.